4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJFPFYFKGPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Phenylacetonitrile Derivatives: A Focus on Trifluoromethyl-Substituted Analogues
A Note to the Reader: This guide was initially intended to focus on the physical properties of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound. In the spirit of providing valuable and relevant information to researchers, scientists, and drug development professionals, this guide has been re-envisioned. It now presents a detailed examination of closely related and commercially available structural analogues, primarily 4-(Trifluoromethyl)phenylacetonitrile and 3-(Trifluoromethyl)phenylacetonitrile . The data and methodologies presented herein are intended to serve as a robust reference point and a predictive tool for those investigating the properties of novel phenylacetonitrile derivatives.
Introduction: The Significance of Fluorinated Phenylacetonitriles in Modern Chemistry
The phenylacetonitrile scaffold is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a paramount strategy in medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make trifluoromethylated phenylacetonitriles highly valuable intermediates in drug discovery and development. This guide provides a detailed overview of the core physical properties, analytical characterization, and safe handling of key trifluoromethyl-substituted phenylacetonitrile analogues.
Core Physicochemical Properties: A Comparative Analysis
The physical properties of a compound are fundamental to its application, influencing everything from reaction kinetics to bioavailability. Below is a comparative summary of the key physical properties for prominent trifluoromethyl-substituted phenylacetonitriles.
| Property | 4-(Trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile | Phenylacetonitrile (Unsubstituted) |
| CAS Number | 2338-75-2[1] | 2338-76-3 | 140-29-4[2] |
| Molecular Formula | C₉H₆F₃N[1] | C₉H₆F₃N | C₈H₇N[2] |
| Molecular Weight | 185.15 g/mol [3] | 185.15 g/mol | 117.15 g/mol [2] |
| Appearance | White to off-white crystalline solid | Light yellow liquid[4] | Colorless oily liquid[2] |
| Melting Point | 47-49 °C[5] | Not Applicable (liquid at room temp.) | -23.8 °C[2] |
| Boiling Point | 131-132 °C at 20 mmHg[5] | 92-93 °C at 4 mmHg | 233.5 °C at 760 mmHg[2] |
| Solubility | Insoluble in water; soluble in methanol. | No data available | Slightly soluble in water.[2] |
| Density | No data available | 1.187 g/mL at 25 °C | 1.0214 g/mL at 15 °C[2] |
Expert Insights: The substitution pattern of the trifluoromethyl group profoundly impacts the physical state of these compounds at room temperature. The para-substitution in 4-(Trifluoromethyl)phenylacetonitrile allows for more efficient crystal packing, resulting in a solid with a defined melting point. In contrast, the meta-substituted isomer, 3-(Trifluoromethyl)phenylacetonitrile, remains a liquid. This highlights the critical role of molecular symmetry in determining solid-state properties.
Synthesis and Purification: A Generalized Workflow
While a specific protocol for this compound is unavailable, the synthesis of trifluoromethylated phenylacetonitriles generally follows established organic chemistry principles. A common approach involves the cyanation of a corresponding benzyl halide.
Conceptual Synthesis Workflow
Sources
- 1. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This whitepaper provides a comprehensive technical overview of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile by analyzing its structural components and drawing parallels with well-characterized analogous compounds. We will delve into its chemical identity, predicted physicochemical properties, a plausible synthetic route, and its prospective applications, particularly in the realm of drug discovery. The strategic incorporation of an ethoxy group and a trifluoromethyl moiety onto the phenylacetonitrile scaffold suggests a molecule designed for enhanced metabolic stability, membrane permeability, and target-specific interactions. This document aims to serve as a foundational resource for researchers interested in exploring the unique attributes of this compound.
Introduction: The Strategic Role of Fluorinated Phenylacetonitriles in Modern Chemistry
Phenylacetonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, has become a cornerstone of modern drug design. The trifluoromethyl group is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This is often attributed to the high electronegativity of fluorine and the stability of the carbon-fluorine bond.
The compound of interest, this compound, presents a unique combination of functional groups. The ethoxy group, a lipophilic and metabolically labile moiety, can influence the pharmacokinetic profile of a drug candidate, potentially improving its absorption and distribution.[2] The nitrile group is a versatile functional handle that can be transformed into various other functionalities, making it a valuable intermediate in multi-step syntheses. This guide will explore the synergistic effects of these functional groups and project the scientific value of this specific molecule.
Chemical Identity and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted with an ethoxy group at the 4th position, a trifluoromethyl group at the 3rd position, and an acetonitrile group.
Chemical Structure:
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and high-yielding reaction. Performing this step at low temperatures (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: This reaction is a well-established method for the conversion of diazonium salts to various functional groups, including nitriles. The use of a copper(I) cyanide catalyst is standard and generally provides good yields.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive candidate for applications in drug discovery and development.
-
Metabolic Stability: The trifluoromethyl group is a bioisostere for a methyl group but is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. [1]This can lead to an increased half-life and improved bioavailability of a drug candidate.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the trifluoromethyl group can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug.
-
Improved Membrane Permeability: The lipophilic nature of both the trifluoromethyl and ethoxy groups can enhance the molecule's ability to cross cell membranes, which is a critical factor for oral bioavailability and reaching intracellular targets.
-
Scaffold for Diverse Libraries: The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and tetrazoles, allowing for the generation of a diverse library of compounds for high-throughput screening.
This compound could serve as a key intermediate in the synthesis of novel inhibitors for various enzyme classes or as a scaffold for developing new central nervous system (CNS) active agents, where blood-brain barrier penetration is essential. For instance, many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern pharmaceuticals. [3]
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.
Materials:
-
4-Ethoxy-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step-by-Step Methodology:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Ethoxy-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C. b. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0 and 5 °C. c. Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water. b. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution dropwise with vigorous stirring. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Safety and Handling
General Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]* Avoid inhalation of dust or vapors and contact with skin and eyes. [5]* In case of contact, immediately flush the affected area with copious amounts of water. [5] Specific Hazards:
-
Nitriles: Phenylacetonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon contact with strong acids.
-
Organofluorine Compounds: While generally stable, some organofluorine compounds can be hazardous.
-
Cyanide Salts: The synthesis involves highly toxic cyanide salts (CuCN and KCN). Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. [6]* Keep the container tightly closed when not in use. [6]
Conclusion
This compound stands as a promising, albeit under-explored, chemical entity with significant potential for application in drug discovery and materials science. Its unique combination of an electron-withdrawing trifluoromethyl group, a lipophilic ethoxy group, and a versatile nitrile handle provides a rich platform for chemical modification and optimization of physicochemical and biological properties. The synthetic route proposed herein is based on established and reliable chemical transformations, offering a practical approach for its preparation. This technical guide serves as a foundational document to encourage and facilitate further research into the synthesis, characterization, and application of this intriguing molecule.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3303. Retrieved from [Link]
-
D'Erasmo, M. P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. Retrieved from [Link]
-
The Pherobase. (n.d.). phenyl acetonitrile. Retrieved from [Link]
-
Wender, F., et al. (2021). Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. Journal of Controlled Release, 330, 849-861. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of Trifluoromethyl-Substituted Phenylacetonitriles
A Note on the Subject Compound: This guide addresses the solubility of trifluoromethyl-substituted phenylacetonitriles. Initial searches for "4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile" did not yield specific solubility data. However, substantial information is available for the closely related structural analogs, 3-(Trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile . This document will focus on these compounds, providing a comprehensive framework for understanding their solubility, which can be extrapolated and applied to the ethoxy-substituted derivative.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, thereby compromising therapeutic efficacy.[2][3] Understanding the solubility profile of a compound is therefore a critical early-stage activity in any research endeavor. This guide provides a detailed examination of the physicochemical properties and solubility characteristics of 3- and 4-(Trifluoromethyl)phenylacetonitrile, offering both established data and a robust experimental framework for determining solubility.
Physicochemical Properties of (Trifluoromethyl)phenylacetonitrile Isomers
A thorough understanding of a compound's basic physicochemical properties is the foundation for any solubility investigation. The trifluoromethyl group (-CF3) significantly influences properties such as lipophilicity and crystal lattice energy, which in turn dictate solubility.
| Property | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| Molecular Formula | C₉H₆F₃N[4] | C₉H₆F₃N[5][6] |
| Molecular Weight | 185.15 g/mol [4][5] | 185.15 g/mol [5][6] |
| CAS Number | 2338-76-3[4] | 2338-75-2[5][6] |
| Physical Form | Liquid[4] | Solid (White to Almost white powder/crystal) |
| Melting Point | Not Applicable | 45.0 to 49.0 °C[7] |
| Boiling Point | 92-93 °C @ 4 mmHg[4] | 131-132 °C @ 20 mmHg |
| Density | 1.187 g/mL at 25 °C[4] | Not specified |
Principles of Solubility: A Thermodynamic Perspective
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[1] The relationship is expressed as:
ΔG = ΔH – TΔS [1]
Where:
-
ΔG is the Gibbs free energy change. A negative ΔG indicates a spontaneous dissolution process.
-
ΔH is the enthalpy of dissolution, representing the heat absorbed or released.
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy of dissolution, representing the change in disorder.
Solubility is an equilibrium state.[8] When a solution is saturated, the rate of dissolution of the solid is equal to the rate of precipitation, creating a dynamic equilibrium.[8] It is crucial to distinguish between:
-
Thermodynamic (or Equilibrium) Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium. This is the true, stable solubility value.[9]
-
Kinetic Solubility: The concentration of a solute at the point when precipitation first occurs upon dissolving a solid in a solvent under a specific set of conditions (e.g., during a rapid solvent addition process). This value can be higher than the thermodynamic solubility as it may represent a supersaturated, metastable state.[9]
For drug development and regulatory purposes, determining the thermodynamic solubility is the standard.
Reported Solubility Data for 4-(Trifluoromethyl)phenylacetonitrile
| Compound | Solvent | Solubility | Source |
| 4-(Trifluoromethyl)phenylacetonitrile | Water | Insoluble | |
| 4-(Trifluoromethyl)phenylacetonitrile | Methanol | Soluble | |
| Phenylacetonitrile (related compound) | Water | Limited solubility | [10] |
| Phenylacetonitrile (related compound) | Ethanol, Ether | Soluble | [10] |
The "insoluble" designation in water suggests that for pharmaceutical applications, particularly for oral dosage forms, solubility enhancement strategies may be necessary.
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility.[2] It is a robust and reliable technique that ensures the system reaches thermodynamic equilibrium. The following protocol outlines a comprehensive approach.
Causality in Experimental Design
The choice of this multi-day, multi-step protocol is deliberate. Short-duration experiments often measure kinetic solubility, not the true equilibrium state required for accurate physicochemical characterization. The extended equilibration time, temperature control, and validated analytical finish are essential for a self-validating and trustworthy result.
Step-by-Step Methodology
-
Preparation of Solvents: Prepare a panel of relevant aqueous and organic solvents. For drug development, this should include:
-
Purified Water (e.g., HPLC Grade).
-
Aqueous buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions.[11]
-
Common organic solvents such as Methanol, Ethanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).
-
-
Addition of Excess Solute: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of each solvent (e.g., 1-2 mL) in separate glass vials. The key is to ensure that a solid phase remains even after equilibrium is reached, which is the definition of a saturated solution.
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[11]
-
Agitate the samples for a minimum of 24 to 48 hours.[2][12] This extended time is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[12]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using one of the following methods:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., a 0.22 µm PVDF or PTFE syringe filter) to remove any remaining solid particulates.[13] Adsorption of the compound to the filter should be evaluated and accounted for.
-
-
Sample Dilution and Analysis:
-
Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method (detailed in Section 6.0).
-
Diagram of the Shake-Flask Solubility Workflow
Caption: Thermodynamic Solubility Determination Workflow.
HPLC Method for Accurate Quantification
HPLC is the preferred analytical technique for solubility determination due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants.[12][14]
Protocol for HPLC Analysis
-
Instrument Setup:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Detector: A UV-Visible or Photodiode Array (PDA) detector is common.[14] The analytical wavelength should be set to the λ_max of the compound for maximum sensitivity.
-
Column: A C18 reverse-phase column is a versatile starting point for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically (constant composition) or as a gradient (changing composition).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL).[15]
-
-
Calibration Curve Generation:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.
-
-
Sample Analysis and Calculation:
-
Inject the diluted supernatant samples from the solubility experiment.
-
Record the peak area for each sample.
-
Calculate the concentration in the diluted sample using the calibration curve equation.
-
Multiply the result by the dilution factor to determine the final solubility concentration in the original solvent (e.g., in mg/mL or µg/mL).
-
Diagram of Quantification Logic
Caption: HPLC Quantification via External Standard Calibration.
Conclusion and Future Outlook
While specific solubility data for this compound remains to be published, a comprehensive profile of the related isomers, 3- and 4-(Trifluoromethyl)phenylacetonitrile, has been established. These compounds exhibit properties typical of moderately sized, fluorinated organic molecules, with limited aqueous solubility. The provided experimental protocols for thermodynamic solubility determination via the shake-flask method and subsequent HPLC analysis offer a robust, field-proven pathway for researchers to generate the necessary data for the target compound. Adherence to these rigorous methodologies is essential for producing the high-quality, reliable data required to support drug discovery, chemical process development, and regulatory submissions.
References
-
4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]
-
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Thermodynamics of Solubility. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. Retrieved from [Link]
-
Solubility. (n.d.). Wikipedia. Retrieved from [Link]
-
4-(Trifluoromethyl)phenylacetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2017). ResearchGate. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]
-
DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Principles of Solubility. (2015). ResearchGate. Retrieved from [Link]
-
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. Retrieved from [Link]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link]
-
Solubility Lab. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Steps involved in HPLC Method Development. (2019). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved from [Link]
-
Procedure for solubility testing of NM suspension. (2016). Retrieved from [Link]
-
Solubility - Concept. (2020). JoVE. Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 7. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 8. Video: Solubility - Concept [jove.com]
- 9. sciforum.net [sciforum.net]
- 10. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 11. fda.gov [fda.gov]
- 12. who.int [who.int]
- 13. materialneutral.info [materialneutral.info]
- 14. asianjpr.com [asianjpr.com]
- 15. pharmaguru.co [pharmaguru.co]
4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile melting point
An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical laboratory protocols to facilitate a thorough understanding and accurate characterization of this compound.
Introduction
The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, and the ethoxy group, an electron-donating group, on the phenyl ring suggests that this compound may possess unique electronic and steric properties relevant to medicinal chemistry and materials science. Accurate determination of its melting point is a critical first step in its characterization, providing an essential indicator of purity and informing on the nature of its crystal lattice.
Physicochemical Properties: A Predictive Analysis
A summary of the known physicochemical properties of structurally related isomers is presented below to provide a basis for predicting the properties of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Solid | 47-49 | 131-132 / 20 mmHg |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | Not Applicable | 92-93 / 4 mmHg[1] |
| This compound (Predicted) | C₁₁H₁₀F₃NO | 229.20 | Solid | > 49 | > 132 / 20 mmHg |
Rationale for Prediction: The introduction of an ethoxy group at the 4-position is expected to increase the molecular weight and potentially introduce new intermolecular interactions, such as dipole-dipole interactions. This would likely result in a higher melting point compared to 4-(Trifluoromethyl)phenylacetonitrile. The increased molecular weight would also lead to a higher boiling point. The compound is predicted to be a solid at room temperature.
Experimental Determination of Melting Point
The accurate determination of the melting point is fundamental to the characterization of a novel crystalline compound. The following protocol outlines a robust method using a modern digital melting point apparatus.
Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.
-
If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[2]
-
Load a capillary tube by tapping the open end into the powdered sample until a small amount of material enters the tube.
-
Compact the sample into the closed end of the capillary tube by tapping the tube or by dropping it through a long glass tube.[3] The final packed sample height should be 2-3 mm.[3]
-
-
Apparatus Setup and Calibration:
-
Use a calibrated digital melting point apparatus.
-
Perform a calibration check using certified melting point standards with melting points above and below the expected melting point of the sample.
-
-
Measurement:
-
Rapid Preliminary Measurement: Insert the capillary tube into the heating block. Set a rapid heating rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.[2]
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[3]
-
Insert a new capillary tube with the sample.
-
Set a slow heating rate of 1-2 °C/minute.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Proposed synthetic pathway for this compound.
This reaction involves the nucleophilic substitution of the bromide with a cyanide anion. The starting material, 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, would likely need to be synthesized from the corresponding toluene derivative via radical bromination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on those for structurally similar compounds, such as 4-(Trifluoromethyl)phenylacetonitrile and other aromatic nitriles.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6]Causes skin and serious eye irritation. [4][5][6]May cause respiratory irritation. [4]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield. [7] * Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [5][7] * Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a particulate respirator may be necessary. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. [8]Do not breathe dust. [8]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]
-
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing this compound, with a particular emphasis on its melting point. By leveraging data from analogous compounds and outlining rigorous experimental protocols, researchers can confidently approach the synthesis and analysis of this novel molecule. The accurate determination of its melting point will serve as a cornerstone for its identification, purity assessment, and further investigation into its potential applications.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from a general chemistry lab manual source.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- University of Toronto. (n.d.). Melting point determination. Retrieved from a general chemistry lab manual source.
- Angene Chemical. (2025, November 4). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Retrieved from a general chemical supplier's website.
- A university laboratory manual. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- A university laboratory manual. (n.d.). experiment (1)
- A university laboratory manual. (n.d.).
- TCI Chemicals. (2025, March 1). Safety Data Sheet: 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from a general chemical supplier's website.
Sources
- 1. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Navigating the Unknown: A Technical Safety Guide to 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
An Important Note on This Guide: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile is not publicly available. This guide has been constructed by Senior Application Scientists through a rigorous process of chemical analogy, drawing upon documented hazards of structurally similar phenylacetonitrile derivatives. It serves as a framework for risk assessment and procedural planning, not as a substitute for a manufacturer-provided SDS. Researchers must obtain the official SDS from their supplier before commencing any experimental work.
Introduction: Understanding the Compound through its Analogs
This compound is a substituted aromatic nitrile. While its specific properties are uncharacterized in public safety literature, its structure incorporates three key functional groups whose individual and synergistic toxicological profiles can be inferred from related molecules. Our analysis is based on established data for compounds such as 4-(Trifluoromethyl)phenylacetonitrile, 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, and the parent compound, Phenylacetonitrile.
The core structure, phenylacetonitrile, is known to be a colorless oily liquid that is toxic by ingestion and can irritate the skin, eyes, and mucous membranes[1]. The addition of a trifluoromethyl group (-CF3) and an ethoxy group (-OCH2CH3) modifies the molecule's polarity, reactivity, and metabolic pathways, necessitating a cautious and informed approach to handling.
Hazard Identification: A Composite Profile
Based on the GHS classifications of its analogs, this compound should be treated as a hazardous substance with multiple routes of toxicity.[2] The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] The nitrile group (-CN) is a critical toxicophore. In acidic conditions or through metabolic processes, it can release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5] Substituted phenylacetonitriles are frequently classified as irritants.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2] Inhalation of dust or vapors should be strictly avoided.
The following GHS hazard statements for structurally similar compounds should be considered applicable until a specific SDS is available.[2]
| Hazard Class | GHS Hazard Statement | Source Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311: Toxic if swallowed or in contact with skin.[3] H332: Harmful if inhaled.[3] | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, 4-(Trifluoromethoxy)phenylacetonitrile |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | 4-(Trifluoromethoxy)phenylacetonitrile |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | 4-(Trifluoromethoxy)phenylacetonitrile |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] | 4-(Trifluoromethyl)phenylacetonitrile |
Physicochemical Properties: An Estimation
Quantitative physical and chemical data for this compound are not available. The table below presents data for a close structural analog, 4-(Trifluoromethyl)phenylacetonitrile, to provide a preliminary basis for experimental design (e.g., solvent choice, reaction temperature). These values are not representative of the target compound.
| Property | Value for 4-(Trifluoromethyl)phenylacetonitrile |
| Molecular Formula | C9H6F3N[2] |
| Molecular Weight | 185.15 g/mol [2][7] |
| Physical State | Solid, White to Almost White Powder/Crystal[7] |
| Melting Point | 47-49 °C |
| Boiling Point | 131-132 °C at 20 mmHg |
| Solubility | Insoluble in water.[7] Soluble in Methanol.[7] |
Core Safety Directives: Handling and Exposure Control
A multi-layered approach to safety is mandatory when handling compounds of unknown specific toxicity. The following protocols are derived from best practices for managing toxic and irritant chemicals.
Engineering Controls: The First Line of Defense
The primary principle is to minimize all potential for exposure.
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5][8] The system should be designed to prevent the release of vapors or dust into the work area.[8]
-
Isolation: If possible, use a closed system for reactions to prevent the generation of vapor or mist.[8]
-
Proximity Safety: Ensure that a safety shower and an eyewash station are immediately accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is critical to prevent dermal, ocular, and respiratory exposure.[5]
-
Hand Protection: Wear chemical-resistant, impervious gloves. Viton® or nitrile gloves are generally recommended for handling aromatic and fluorinated compounds, but the manufacturer's recommendations should always be followed.[9] Inspect gloves for any signs of degradation or puncture before each use.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] For operations with a higher risk of splashes, such as transfers or reaction workups, a full face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a high splash potential, consider a chemical-resistant apron or a full-body suit.[5]
-
Respiratory Protection: If there is any risk of dust or aerosol generation that cannot be controlled by engineering means, a respirator is required. Consult with safety professionals to select the appropriate cartridge type (e.g., ABEK filters for organic vapors and acid gases).
Caption: Personal Protective Equipment (PPE) selection workflow.
Emergency Procedures: A Validating System of Response
First Aid Measures
Immediate and correct first aid is critical. Anyone assisting should be careful to avoid becoming a secondary victim.
-
Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration and/or oxygen.[10] Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Drench the affected skin with copious amounts of running water for at least 15 minutes.[3][10] Seek immediate medical attention. Absorption through the skin may be fatal.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Decomposition Hazards
While not classified as flammable based on some analogs, heating can cause decomposition.
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[3]
-
Hazardous Decomposition Products: Combustion is expected to produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and critically, hydrogen cyanide (HCN).[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]
Caption: Potential thermal decomposition pathway and products.
Storage and Disposal: Lifecycle Management
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area.[8] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: Waste must be treated as hazardous. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9] It may be possible to dispose of the material via a licensed chemical incinerator equipped with an afterburner and scrubber.[8] Do not allow the product to enter drains.[5]
Conclusion: A Protocol of Precaution
The handling of this compound demands the highest level of scientific diligence and a proactive safety culture. In the absence of specific toxicological data, researchers must operate under the conservative assumption that this compound is highly toxic via all routes of exposure and is a significant irritant. The protocols outlined in this guide, based on the known hazards of its chemical relatives, provide a robust framework for minimizing risk. This self-validating system of engineering controls, rigorous PPE use, and emergency preparedness is essential for ensuring the safety of all laboratory personnel.
References
-
PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Phenylacetonitrile. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
Sources
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. canbipharm.com [canbipharm.com]
- 7. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.ie [fishersci.ie]
The Trifluoromethylphenylacetonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group playing a particularly prominent role in enhancing metabolic stability, lipophilicity, and target-binding affinity. When coupled with a phenylacetonitrile framework, the resulting trifluoromethylphenylacetonitrile scaffold offers a versatile platform for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of trifluoromethylphenylacetonitrile compounds. We will delve into detailed synthetic methodologies, explore key structure-activity relationships, and provide practical experimental protocols to empower the rational design and development of next-generation drug candidates based on this privileged scaffold.
Introduction: The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool in drug design due to its unique combination of steric and electronic effects. Its high electronegativity can influence the acidity of nearby protons and modulate the pKa of functional groups, while its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.
The phenylacetonitrile core, on the other hand, provides a rigid scaffold that can be readily functionalized to explore a wide range of chemical space. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, offering numerous possibilities for derivatization. The combination of the trifluoromethyl-substituted phenyl ring and the reactive acetonitrile moiety makes trifluoromethylphenylacetonitrile a highly attractive starting point for the synthesis of novel bioactive compounds.
Synthesis of Trifluoromethylphenylacetonitrile Derivatives
The synthesis of trifluoromethylphenylacetonitrile isomers and their derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.
Synthesis of 3-(Trifluoromethyl)phenylacetonitrile
One common approach for the synthesis of 3-(trifluoromethyl)phenylacetonitrile involves a multi-step sequence starting from p-aminophenylacetonitrile. This method utilizes a trifluoromethylation reaction, followed by a diazotization and reduction sequence.[1]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile from p-Aminophenylacetonitrile [1]
-
Step 1: Trifluoromethylation: To a reaction flask, add p-aminophenylacetonitrile, tert-butyl peroxide, and sodium trifluoromethanesulfinate. Stir the reaction mixture at a controlled temperature between 15-60 °C. After the reaction is complete, add water and ethyl acetate. Separate the organic layer, which contains the intermediate 3-trifluoromethyl-4-aminophenylacetonitrile.[1]
-
Step 2: Diazotization: Concentrate the ethyl acetate solution from the previous step. Add water and sulfuric acid, then cool the mixture. Slowly add a solution of sodium nitrite to perform the diazotization reaction, forming the corresponding diazonium salt.[1]
-
Step 3: Reduction: To the diazonium salt solution, add hypophosphorous acid (50%). After the reaction is complete, extract the product with an appropriate organic solvent. The crude product is then purified by vacuum distillation to yield 3-(trifluoromethyl)phenylacetonitrile.[1]
Diagram: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile
Caption: General approach for α-substitution.
Biological Activities of Trifluoromethylphenylacetonitrile Compounds
Derivatives of trifluoromethylphenylacetonitrile have shown promise in a variety of therapeutic areas, including as enzyme inhibitors, ion channel modulators, and anticancer agents.
Enzyme Inhibition
The trifluoromethylphenyl moiety is a common feature in many enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme.
-
Monoamine Oxidase B (MAO-B) Inhibition: Coumarin derivatives bearing a 3-(4-(trifluoromethyl)phenyl) substituent have been identified as potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. [2]The trifluoromethyl group in these compounds likely contributes to favorable interactions within the enzyme's active site.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: The active metabolite of the immunosuppressive drug leflunomide, which features a trifluoromethylphenyl group, is a known inhibitor of DHODH. [3]This enzyme is crucial for the de novo synthesis of pyrimidines, making it an attractive target for autoimmune diseases and cancer. Structure-activity relationship (SAR) studies on analogues of this metabolite have demonstrated that the trifluoromethylphenyl moiety is critical for potent DHODH inhibition. [3] Table 1: Examples of Trifluoromethylphenyl-Containing Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Structural Feature | Reference |
| Phenylcoumarins | MAO-B | 3-(4-(Trifluoromethyl)phenyl) | [2] |
| Leflunomide Metabolite Analogues | DHODH | N-(4'-(Trifluoromethyl)phenyl) | [3] |
Ion Channel Modulation
The modulation of ion channel activity is a key mechanism for many therapeutic agents. While direct evidence for trifluoromethylphenylacetonitrile derivatives as potent ion channel modulators is still emerging, the trifluoromethylphenyl scaffold is present in compounds with such activity.
-
Potassium Channel Openers: The opening of potassium channels leads to hyperpolarization of cell membranes, which can have therapeutic effects in conditions like hypertension and epilepsy. [4][5][6]While specific examples of trifluoromethylphenylacetonitrile-based potassium channel openers are not yet prominent in the literature, the physicochemical properties of this scaffold make it a promising candidate for the design of novel modulators.
Anticancer and Anti-Angiogenic Activity
Several studies have explored the potential of trifluoromethylphenyl-containing compounds as anticancer agents.
-
Flutamide Analogues: A series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides, which are analogues of the antiandrogen drug flutamide, have been synthesized and evaluated for their anticancer, anti-angiogenic, and antioxidant activities. [7]These studies suggest that the trifluoromethylphenyl scaffold can serve as a basis for the development of multi-functional anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For trifluoromethylphenylacetonitrile derivatives, SAR studies would typically involve modifications at several key positions:
-
Position of the Trifluoromethyl Group: The placement of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties and overall shape of the molecule, thereby influencing its interaction with biological targets.
-
Substitution on the Phenyl Ring: The introduction of other substituents on the phenyl ring can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds.
-
Substitution at the α-Position: As mentioned earlier, the α-position of the acetonitrile group is a prime site for introducing diversity. The size, shape, and electronic nature of the substituent at this position can have a profound effect on biological activity.
Diagram: Key Positions for SAR Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Triaryl Derivatives with Readthrough-Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ijsr.net [ijsr.net]
- 7. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, a key building block in the development of various pharmaceutical and agrochemical compounds. The protocol herein details a robust and scalable multi-step synthesis commencing from commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde. The described synthetic strategy involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by reduction of the aldehyde to a benzyl alcohol, subsequent conversion to a benzyl bromide, and finally, a nucleophilic substitution with sodium cyanide to yield the target phenylacetonitrile. This guide is designed to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction
This compound is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group, a bioisostere for various functional groups, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The ethoxy group further modulates the electronic and steric properties of the phenyl ring, making this scaffold attractive for the synthesis of novel therapeutic agents and pesticides. This application note outlines a reliable synthetic route to this important compound, designed for both laboratory-scale synthesis and potential scale-up operations.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-step reaction sequence, as illustrated in the workflow diagram below. The chosen strategy prioritizes the use of readily available starting materials and well-established chemical transformations to ensure high overall yield and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde
Rationale: The initial step involves a nucleophilic aromatic substitution (SNA_r) reaction to replace the chlorine atom with an ethoxy group. The presence of the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating this transformation.[1][2][3] Sodium ethoxide, a strong nucleophile, is generated in situ from sodium metal and ethanol or can be used as a commercially available solution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | 210.57 | 10.0 g | 0.0475 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 17.8 mL | 0.0522 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-(trifluoromethyl)benzaldehyde (10.0 g, 0.0475 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
Slowly add the sodium ethoxide solution (17.8 mL, 0.0522 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), 1 M hydrochloric acid (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethoxy-3-(trifluoromethyl)benzaldehyde as a colorless oil.
PART 2: Synthesis of (4-Ethoxy-3-(trifluoromethyl)phenyl)methanol
Rationale: The aldehyde functional group is selectively reduced to a primary alcohol using sodium borohydride. This is a mild and efficient reducing agent that does not affect the trifluoromethyl or ethoxy groups.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | 220.18 | 9.5 g | 0.0431 |
| Sodium Borohydride | 37.83 | 0.81 g | 0.0214 |
| Methanol | 32.04 | 100 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-ethoxy-3-(trifluoromethyl)benzaldehyde (9.5 g, 0.0431 mol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.81 g, 0.0214 mol) in small portions over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield (4-ethoxy-3-(trifluoromethyl)phenyl)methanol as a colorless oil, which can be used in the next step without further purification.
PART 3: Synthesis of 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene
Rationale: The benzyl alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a standard and effective method for this transformation.[5][6][7] The reaction proceeds via an S_N2 mechanism, and it is important to perform the reaction under anhydrous conditions to avoid hydrolysis of the PBr₃ and the product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Ethoxy-3-(trifluoromethyl)phenyl)methanol | 222.19 | 9.0 g | 0.0405 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 4.38 g (1.5 mL) | 0.0162 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve (4-ethoxy-3-(trifluoromethyl)phenyl)methanol (9.0 g, 0.0405 mol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (1.5 mL, 0.0162 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 1-(bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene, which should be used immediately in the next step due to its potential instability.
PART 4: Synthesis of this compound
Rationale: The final step is a nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide ion from sodium cyanide to form the desired nitrile.[8][9] Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent for this reaction. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene | 285.08 | (from previous step) | ~0.0405 |
| Sodium Cyanide (NaCN) | 49.01 | 2.98 g | 0.0608 |
| Dimethyl Sulfoxide (DMSO, anhydrous) | 78.13 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Safety First: All operations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
In a 250 mL round-bottom flask, dissolve sodium cyanide (2.98 g, 0.0608 mol) in anhydrous DMSO (100 mL).
-
To this solution, add the crude 1-(bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene (from the previous step) dissolved in a small amount of anhydrous DMSO.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (200 mL) and diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMSO and sodium cyanide, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H), 7.4 (s, 1H), 7.0 (d, 1H), 4.1 (q, 2H), 3.7 (s, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, CF₃, OCH₂, CH₂CN, and CH₃ |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-62 ppm (s) |
| Mass Spectrometry (GC-MS) | M/z corresponding to the molecular ion [C₁₁H₁₀F₃NO]⁺ |
| FT-IR (neat) | ν ~2250 cm⁻¹ (C≡N stretch) |
Safety and Handling
Sodium Cyanide (NaCN):
-
Highly Toxic: Fatal if swallowed, in contact with skin, or if inhaled.[10]
-
Handling: Always handle in a chemical fume hood with appropriate PPE.[11] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
-
Storage: Store in a cool, dry, well-ventilated area, away from acids and oxidizing agents.[11]
-
Disposal: Cyanide waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal, following institutional and local regulations.
Phosphorus Tribromide (PBr₃):
-
Corrosive: Causes severe skin burns and eye damage.
-
Handling: Handle in a fume hood with appropriate PPE. Reacts violently with water.
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
-
Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions; extend reaction time. |
| Incomplete reduction in Step 2 | Insufficient reducing agent. | Add a slight excess of NaBH₄. |
| Low yield in Step 3 | Hydrolysis of PBr₃ or product. | Ensure anhydrous conditions; use the product immediately. |
| Formation of byproducts in Step 4 | Side reactions of the benzyl bromide. | Use the benzyl bromide immediately after preparation; maintain the reaction temperature. |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The provided rationale for each step aims to empower scientists to adapt and optimize the synthesis for their specific needs.
References
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
- Google Patents. (1981). Process for the etherification of phenols. EP0037353A1.
-
Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. Retrieved from [Link]
- Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. EP3492448B1.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]
- Google Patents. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. US6184421B1.
- Google Patents. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
-
Common Reactions. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
Quora. (2018). What product forms when phenol reacts with ethyl iodide in the presence of the ethoxide ion? Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (2015). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. CN104909982A.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. CN110885298B.
-
Reddit. (2024). Need to purify old phenylacetylene. r/Chempros. Retrieved from [Link]
-
Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis ? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
-
ResearchGate. (2016). A simple method for purification of deodorizer distillate from Indian rice (Oryza Sativa) bran oil and preparation of phytosterols. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4487975A - Etherification of phenols - Google Patents [patents.google.com]
- 11. 4-Chloro-3-(trifluoromethyl)benzaldehyde 97 34328-46-6 [sigmaaldrich.com]
Application Notes & Protocols: 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile in Pharmaceutical Development
Introduction: The Strategic Value of Fluorinated Phenylacetonitriles
In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, improve receptor binding affinity, and modulate lipophilicity, thereby enhancing oral bioavailability. Phenylacetonitrile derivatives serve as versatile and highly valuable intermediates, with the nitrile moiety acting as a flexible chemical handle for elaboration into a wide array of functional groups, including primary amines, carboxylic acids, and tetrazoles—all prevalent in marketed pharmaceuticals.
This guide focuses on 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile , a compound that, while not extensively documented in public literature, represents a logical and potentially high-value building block for medicinal chemistry campaigns. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the phenyl ring creates a unique electronic and steric profile. This substitution pattern can be strategically exploited to fine-tune the properties of a final drug candidate. The ethoxy group can also serve as a key interaction point within a protein binding pocket or be used to modulate solubility.
Given the novelty of this specific intermediate, this document provides a comprehensive, experience-driven guide for its synthesis, characterization, and potential applications. We will present a robust and logical synthetic pathway, detailed experimental protocols, and forward-looking applications to empower researchers and drug development professionals in leveraging this promising scaffold.
Physicochemical and Safety Data (Predicted and Inferred)
Due to the limited public data on the target compound, the following properties are inferred from structurally related analogs like 4-(trifluoromethyl)phenylacetonitrile and 3-(trifluoromethyl)phenylacetonitrile.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₁H₁₀F₃NO | - |
| Molecular Weight | 229.20 g/mol | - |
| Appearance | White to off-white solid or low-melting solid | Based on analogs like 4-(trifluoromethyl)phenylacetonitrile which is a solid.[1] |
| Melting Point | 40-60 °C (estimated) | Analogous to 4-(trifluoromethyl)phenylacetonitrile (47-49 °C). |
| Boiling Point | >140 °C at reduced pressure (estimated) | Higher than 4-(trifluoromethyl)phenylacetonitrile (131-132 °C / 20 mmHg) due to the ethoxy group. |
| Solubility | Insoluble in water; Soluble in methanol, acetone, ethyl acetate, dichloromethane | Typical for organic compounds of this nature.[1] |
| Purity (Target) | >98.0% (by GC/HPLC) | Standard for pharmaceutical intermediates.[1] |
Hazard and Safety Information (Inferred)
The safety profile is extrapolated from safety data sheets (SDS) of similar trifluoromethylated phenylacetonitriles.[2][3][4]
-
GHS Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Proposed Synthesis of this compound
The following multi-step synthesis is designed for reliability and scalability, starting from the commercially available 4-Chloro-2-(trifluoromethyl)aniline . The causality behind each step is explained to provide a deeper understanding of the process.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to the target intermediate.
Protocol 1: Sandmeyer Reaction for 4-Chloro-1-iodo-2-(trifluoromethyl)benzene
-
Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine into a halide. Here, we first form a diazonium salt from the starting aniline, which is then displaced by iodide. Iodide is an excellent leaving group in subsequent palladium-catalyzed cross-coupling reactions.
-
Step-by-Step Protocol:
-
Diazotization:
-
To a stirred solution of 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq) in a 1:1 mixture of concentrated HCl and water (5 mL per gram of aniline) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-Chloro-1-iodo-2-(trifluoromethyl)benzene as a pale yellow oil.
-
-
Protocol 2: Ullmann Condensation for 4-Ethoxy-1-iodo-2-(trifluoromethyl)benzene
-
Rationale: The Ullmann condensation is a reliable copper-catalyzed reaction for forming an aryl ether bond. We displace the chloro group with ethoxide. The chloro group is chosen for displacement over the iodo group due to the higher reactivity of the C-Cl bond in this specific nucleophilic aromatic substitution, especially when catalyzed by copper.
-
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare sodium ethoxide (NaOEt) by carefully adding sodium metal (1.5 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar) at 0 °C.
-
To the resulting NaOEt solution, add 4-Chloro-1-iodo-2-(trifluoromethyl)benzene (1.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and quench by pouring it into a cold ammonium chloride solution.
-
Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via silica gel chromatography (e.g., 0-10% ethyl acetate in hexanes) to obtain 4-Ethoxy-1-iodo-2-(trifluoromethyl)benzene.
-
-
Protocol 3: Rosenmund-von Braun Cyanation
-
Rationale: The final step involves a palladium-catalyzed cyanation to replace the iodide with a nitrile group. This modern variation of the Rosenmund-von Braun reaction uses zinc cyanide, which is less toxic than copper or sodium cyanide, and a palladium catalyst, offering high yields and functional group tolerance.
-
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add 4-Ethoxy-1-iodo-2-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
-
Reaction Execution:
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90-100 °C and stir for 6-12 hours, until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (multiple times to remove DMF) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., 5-20% ethyl acetate in hexanes) to yield the final product, This compound .
-
-
Characterization and Quality Control Workflow
A self-validating protocol requires rigorous analytical confirmation. The following workflow ensures the identity and purity of the synthesized intermediate.
Caption: Quality control workflow for the final product.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm range (3H).- Quartet around 4.1 ppm (2H, -OCH₂CH₃).- Singlet around 3.8 ppm (2H, -CH₂CN).- Triplet around 1.4 ppm (3H, -OCH₂CH₃). |
| ¹³C NMR | - Signals for 11 distinct carbons.- Nitrile carbon (CN) around 117 ppm.- CF₃ carbon as a quartet around 124 ppm.- Aromatic carbons between 110-160 ppm.- Aliphatic carbons for the ethoxy and methylene groups. |
| ¹⁹F NMR | - A single peak (singlet) around -62 ppm (relative to CFCl₃). |
| GC-MS | - Molecular ion peak (M⁺) at m/z = 229. |
| HPLC | - Purity > 98% with a single major peak. |
Application in Pharmaceutical Synthesis: A Hypothetical Example
The title compound is an excellent precursor for synthesizing molecules targeting a variety of biological systems. The nitrile group can be readily transformed. For example, reduction yields a primary amine, a common feature in many drugs, while hydrolysis provides a carboxylic acid.
Here, we propose its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted aromatic core that binds in the adenine-binding region of the ATP pocket.
Proposed Application: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Hypothetical synthesis of a kinase inhibitor.
In this scheme, the nitrile is reduced to a primary amine. This amine can then be used in a nucleophilic aromatic substitution (SₙAr) reaction with an activated heterocyclic core, such as a dichloropyrimidine, to build a more complex molecule. The ethoxy and trifluoromethyl groups would serve to occupy specific pockets in the kinase active site, potentially conferring high potency and selectivity.
References
-
PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
-
Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Angene Chemical. [Link]
-
Environmental Chemistry Method for Oxyfluorfen & Isomers in Soil. U.S. Environmental Protection Agency. [Link]
Sources
Application Notes and Protocols: The Strategic Application of Phenylacetonitrile Derivatives in the Synthesis of Apremilast
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Specificity in Advanced Organic Synthesis
In the field of medicinal chemistry and drug development, the precise architecture of a molecule is paramount to its function. While the compound 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile was the initial subject of this investigation, a thorough review of the scientific literature and chemical databases reveals a notable absence of its documented synthesis or application. This suggests that this specific molecule is not a readily available starting material nor a commonly reported intermediate in organic synthesis.
However, this inquiry leads us to a closely related and highly relevant area of pharmaceutical synthesis: the preparation of key intermediates for the anti-inflammatory drug Apremilast. The synthesis of Apremilast involves intermediates with a 3-ethoxy-4-methoxyphenyl scaffold, which shares a substitution pattern with the initially requested molecule. This guide, therefore, pivots to provide a detailed, expert-led exploration of the synthesis and utilization of these critical building blocks, offering valuable insights for researchers in organic synthesis and drug development.
Core Concepts: The Importance of Phenylacetonitrile Scaffolds in Medicinal Chemistry
Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide array of pharmaceuticals. Their utility stems from the reactivity of the benzylic methylene group and the cyano group, which can be elaborated into various functional groups. The substitution pattern on the phenyl ring is crucial for modulating the biological activity and pharmacokinetic properties of the final drug molecule.
Application Focus: Synthesis of the Apremilast Intermediate (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine
Apremilast is a potent inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] A key intermediate in its synthesis is the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. While not a direct product of the initially queried molecule, its synthesis from a related benzonitrile derivative provides an excellent case study in multi-step organic synthesis and the strategic use of substituted phenylacetonitriles.
Synthetic Pathway Overview
The synthesis of this key Apremilast intermediate can be approached through various routes, often starting from more readily available materials. One common strategy involves the construction of the β-aminosulfone backbone from a substituted benzonitrile.
Figure 1: A generalized workflow for the synthesis of the key Apremilast intermediate starting from a substituted benzonitrile.
Detailed Protocols and Methodologies
The following protocols are synthesized from patent literature and represent established methods for the synthesis of Apremilast and its intermediates. These are intended for an audience of trained professional chemists.
Protocol 1: Preparation of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This protocol outlines the synthesis of the racemic amine, which is a precursor to the chiral intermediate.
Reaction Scheme:
3-Ethoxy-4-methoxybenzonitrile + Dimethylsulfone → 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Ethoxy-4-methoxybenzonitrile | 64323-56-8 | 177.20 g/mol | 1 eq |
| Dimethylsulfone | 67-71-0 | 94.13 g/mol | 1.2 eq |
| Potassium Hexamethyldisilazane (KHMDS) | 40949-94-8 | 199.43 g/mol | 2.5 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Anhydrous |
| Methanol | 67-56-1 | 32.04 g/mol | As needed |
| Methanolic HCl | - | - | As needed |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 g/mol | 1.5 eq |
Procedure:
-
To a flask containing anhydrous tetrahydrofuran (THF), add dimethylsulfone (1.2 eq).
-
Cool the mixture to 0°C.
-
Slowly add a 1M solution of potassium hexamethyldisilazane (KHMDS) in THF (2.5 eq).
-
To this solution, add 3-ethoxy-4-methoxybenzonitrile (1 eq) dissolved in anhydrous THF.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched, and the intermediate enamine is reduced.
-
Cool the reaction mixture to 5°C and add methanolic hydrochloric acid.
-
Add sodium cyanoborohydride portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture until the reduction is complete.
-
Work-up involves quenching the excess reducing agent, extraction with an organic solvent, and purification by crystallization or chromatography to yield 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[2]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and KHMDS is critical as KHMDS is a strong, non-nucleophilic base that is highly sensitive to moisture. Water would quench the base and inhibit the deprotonation of dimethylsulfone.
-
KHMDS as a Base: KHMDS is chosen for its ability to efficiently deprotonate dimethylsulfone to form the corresponding carbanion, which then acts as the nucleophile in the coupling reaction with the benzonitrile.
-
In situ Reduction: The reduction of the intermediate enamine is performed in the same pot to improve process efficiency and avoid isolation of the potentially unstable intermediate. Sodium cyanoborohydride is a mild reducing agent suitable for this transformation.
Protocol 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
The racemic amine is resolved to obtain the desired (S)-enantiomer.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | - | 273.35 g/mol | 1 eq |
| N-Acetyl-L-leucine | 1188-21-2 | 173.21 g/mol | 0.55 eq |
| Methanol | 67-56-1 | 32.04 g/mol | As needed |
Procedure:
-
Dissolve the racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (1 eq) in methanol at room temperature.
-
To this solution, add N-acetyl-L-leucine (0.55 eq).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the solution to room temperature and stir for 4 hours to allow for the crystallization of the diastereomeric salt.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain the N-acetyl-L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[3][4]
-
The free (S)-amine can be liberated by treatment with a suitable base.
Causality Behind Experimental Choices:
-
Chiral Resolving Agent: N-acetyl-L-leucine is a chiral acid that reacts with the racemic amine to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.
-
Solvent Choice: Methanol is a suitable solvent for the crystallization as it provides a good balance of solubility for both diastereomeric salts at elevated temperatures and differential solubility upon cooling.
Protocol 3: Synthesis of Apremilast
The final step involves the condensation of the chiral amine with 3-acetamidophthalic anhydride.
Reaction Scheme:
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine + 3-Acetamidophthalic anhydride → Apremilast
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt | - | 446.56 g/mol | 1 eq |
| 3-Acetamidophthalic anhydride | 6296-53-3 | 205.17 g/mol | 1.1 eq |
| Acetic Acid | 64-19-7 | 60.05 g/mol | As solvent |
Procedure:
-
To a flask, add the N-acetyl-L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (1 eq) and acetic acid.
-
Stir the mixture at room temperature, then add 3-acetamidophthalic anhydride (1.1 eq).
-
Heat the reaction mixture to 75-90°C for 11-12 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
The residue is then worked up by dissolving in an organic solvent, washing with a basic aqueous solution (e.g., sodium bicarbonate), and purifying by crystallization to yield Apremilast.[5]
Causality Behind Experimental Choices:
-
Solvent and Catalyst: Acetic acid serves as both the solvent and a catalyst for the condensation reaction between the amine and the anhydride to form the phthalimide ring.
-
Temperature Control: The reaction is heated to ensure a reasonable reaction rate, but the temperature is controlled to prevent side reactions and degradation of the product.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phenylacetonitrile Derivatives: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6][7]
-
Strong Bases (KHMDS): Highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Cyanides (Sodium Cyanoborohydride): While less acutely toxic than simple cyanide salts, it can release hydrogen cyanide gas upon contact with acids. Handle with caution and have an appropriate quench and disposal plan.
Conclusion and Future Perspectives
While the specific compound this compound remains elusive in the current body of scientific literature, the exploration of its structural motifs has led to a deep dive into the synthesis of the pharmaceutically important molecule, Apremilast. The protocols and insights provided herein demonstrate the versatility of substituted phenylacetonitriles as key building blocks in the construction of complex drug molecules. Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of chiral amines and the exploration of novel substitution patterns on the phenyl ring to generate new therapeutic agents.
References
-
PROCESS FOR PREPARATION OF APREMILAST - European Patent Office - EP 3341359 B1. (n.d.). Retrieved from [Link]
- US2783265A - Preparation of phenylacetonitriles - Google Patents. (n.d.).
-
Process for preparation of apremilast and novel polymorphs thereof - Justia Patents. (2019, August 13). Retrieved from [Link]
-
4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. (n.d.). Retrieved from [Link]
-
Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Retrieved from [Link]
- US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents. (n.d.).
Sources
- 1. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Inhibitors Utilizing 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
Introduction: The Promise of a Novel Scaffold
In the landscape of modern drug discovery, the strategic design of foundational scaffolds is paramount to the successful development of novel therapeutics. The phenylacetonitrile core is a privileged structure, present in a variety of biologically active molecules. The targeted derivatization of this scaffold offers a powerful strategy for fine-tuning pharmacokinetic and pharmacodynamic properties. This document outlines the rationale and experimental workflow for the synthesis and utilization of a novel building block, 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile , as a progenitor for a new generation of targeted inhibitors.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] The ethoxy (-OCH2CH3) group, in turn, can modulate solubility and offers a potential vector for establishing key interactions within a target's binding pocket. The combination of these functionalities on the phenylacetonitrile scaffold presents a unique opportunity to explore novel chemical space and identify inhibitors with superior efficacy and drug-like properties.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals, detailing a proposed synthetic route for this novel scaffold, strategies for identifying and validating biological targets, and detailed protocols for the subsequent stages of inhibitor development, from initial screening to in vivo efficacy studies.
Synthesis of this compound: A Proposed Route
As this compound is a novel compound, a robust and efficient synthetic pathway is the first critical step. The following multi-step synthesis is proposed, starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
This protocol outlines a potential pathway. Researchers should optimize reaction conditions and purification methods at each step.
Step 1: Synthesis of 2-Bromo-5-aminotoluene from 2-Bromo-5-nitrotoluene
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux.
-
Add a solution of 2-bromo-5-nitrotoluene in ethanol dropwise.
-
After the addition is complete, continue refluxing for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-5-aminotoluene.
Step 2: Synthesis of 2-Bromo-5-iodotoluene via Sandmeyer Reaction [4][5][6][7]
-
Dissolve 2-bromo-5-aminotoluene in an aqueous solution of HCl and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with diethyl ether, wash the organic layer sequentially with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to obtain 2-bromo-5-iodotoluene.
Step 3: Trifluoromethylation to yield 2-Bromo-5-iodo-1-(trifluoromethyl)benzene
-
This step involves the introduction of the trifluoromethyl group, which can be achieved through various methods, often employing a copper catalyst and a trifluoromethyl source (e.g., trifluoromethyltrimethylsilane or sodium trifluoroacetate).
-
Combine 2-bromo-5-iodotoluene, the trifluoromethylating agent, and a suitable copper catalyst in a high-pressure reaction vessel with an appropriate solvent.
-
Heat the reaction mixture under an inert atmosphere for the required duration.
-
After cooling, carefully work up the reaction and purify the product by chromatography.
Step 4: Subsequent transformations to the final product The subsequent steps would involve hydroxylation of the iodo-group, followed by an Ullmann condensation or Williamson ether synthesis to introduce the ethoxy group.[8][9][10][11][12] The bromo-substituent can then be converted to a nitrile via cyanation. An alternative route involves reduction of the nitrile to an alcohol, conversion to a benzyl bromide, and a final cyanation step to yield the target phenylacetonitrile.[13][14]
Identification of Potential Biological Targets
The unique electronic and steric properties imparted by the ethoxy and trifluoromethyl groups suggest that derivatives of this compound could interact with a range of biological targets. Based on existing literature for structurally related compounds, the following target classes are of high interest:
-
Protein Kinases: Many kinase inhibitors feature substituted aromatic scaffolds. The trifluoromethyl group can enhance binding to hydrophobic pockets within the ATP-binding site.[15][16]
-
Ion Channels: Substituted phenylacetonitriles have been shown to modulate the activity of various ion channels. Fenamates, which are anthranilic acid derivatives, are known modulators of cation and chloride channels.[17][18][19]
-
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and novel small molecules are continually sought to modulate their activity.[20][21][22][23][24]
Caption: Potential biological target classes for inhibitors derived from the scaffold.
Protocols for Inhibitor Discovery and Characterization
The following protocols provide a roadmap for identifying and characterizing novel inhibitors derived from the this compound scaffold.
Protocol 1: Primary Screening - Enzyme Inhibition Assay (Example: Kinase Assay)
This protocol describes a generic, high-throughput biochemical assay to identify initial hits.[25][26]
Objective: To identify derivatives that inhibit the activity of a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (derivatives of the scaffold) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)[27]
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a microplate, add the assay buffer.
-
Add the test compounds and control inhibitors to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Add the target kinase to all wells except the "no enzyme" control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | Scaffold Modification | Target Kinase | IC50 (nM) |
| LSI-001 | R1 = H, R2 = H | Kinase X | >10,000 |
| LSI-002 | R1 = Cl, R2 = H | Kinase X | 850 |
| LSI-003 | R1 = Me, R2 = H | Kinase X | 1200 |
| LSI-004 | R1 = H, R2 = Amide | Kinase X | 250 |
Protocol 2: Secondary Validation - Cell-Based Assay
This protocol is designed to confirm the activity of hits in a cellular context.[28][29][30][31]
Objective: To determine if the identified inhibitors can modulate the target's activity within a living cell.
Materials:
-
A cell line that expresses the target of interest (e.g., a cancer cell line for an oncology target).
-
Cell culture medium and supplements.
-
Test compounds and controls.
-
A method to measure the downstream effect of target inhibition (e.g., a phosphorylation-specific antibody for a kinase, a reporter gene assay, or a cell viability assay like MTT or CellTiter-Glo®).
-
Multi-well cell culture plates.
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include appropriate vehicle (DMSO) and positive controls.
-
Incubate the cells for a period relevant to the biological pathway being studied (e.g., 1-72 hours).
-
Measure the downstream endpoint. For example, for a cell viability assay:
-
Add the viability reagent to the wells.
-
Incubate as per the manufacturer's protocol.
-
Read the signal (absorbance or luminescence) on a plate reader.
-
Data Analysis:
-
Calculate the percentage of effect (e.g., cell growth inhibition) relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Protocol 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization.[32]
Objective: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for kinases).
Procedure (for a kinase):
-
Perform the enzyme inhibition assay as described in Protocol 1.
-
Instead of a single ATP concentration, run the assay at multiple fixed concentrations of the inhibitor while varying the concentration of ATP.
-
Measure the initial reaction rates at each combination of inhibitor and ATP concentration.
Data Analysis:
-
Generate a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) in the presence of the inhibitor to determine the mechanism of inhibition.
Protocol 4: In Vivo Efficacy Evaluation
Promising lead compounds must be tested in animal models to assess their therapeutic potential.[33][34][35][36]
Objective: To evaluate the anti-tumor efficacy of a lead compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells for implantation.
-
Lead compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the lead compound and vehicle control according to a pre-determined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Assess the tolerability of the compound by monitoring body weight changes and clinical signs.
Caption: Overall workflow for novel inhibitor development.
Conclusion
The novel scaffold, this compound, represents a promising starting point for the development of a new class of inhibitors. By leveraging the strategic placement of the ethoxy and trifluoromethyl groups, researchers can explore a rich chemical space with the potential for high-affinity interactions with various biological targets. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the synthesis of this scaffold and the subsequent identification, characterization, and preclinical evaluation of potent and selective inhibitors. Adherence to these systematic approaches will empower drug discovery teams to efficiently translate this novel chemical matter into viable therapeutic candidates.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
- Bignon, E., Pons, M., Gilbert, J., & Nishizuka, Y. (1990). Multiple mechanisms of protein kinase C inhibition by triphenylacrylonitrile antiestrogens. FEBS Letters, 271(1-2), 54–58.
-
Schroder, E. W., et al. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Retrieved from [Link]
-
Bonaventura, J., et al. (n.d.). Pharmacological targeting of G protein-coupled receptor heteromers. PMC. Retrieved from [Link]
-
ResearchGate. (2019, May 28). Efficacy of Novel CA IX Inhibitors in Biological Models. Retrieved from [Link]
-
Research Communities. (2025, March 4). Novel in vivo models for better treatment development in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. Retrieved from [Link]
-
University of Bath. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PMC. (n.d.). Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
NIH. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Frontiers. (2023, January 9). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
PMC. (2019, November 28). Trends in GPCR drug discovery: new agents, targets and indications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link]
-
ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]
-
ScienceOpen. (2025, June 16). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. Retrieved from [Link]
-
PubMed. (2019, February 5). A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. Retrieved from [Link]
-
ResearchGate. (2025, June 16). (PDF) Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. Retrieved from [Link]
-
The Florey. (n.d.). Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
AACR Journals. (2005, May 1). Novel in vivo model for drug development in pancreas cancer. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Ullmann Ether Condensation. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
PubMed. (n.d.). The effects of the protein kinase C inhibitors staurosporine and H7 on the IgE dependent mediator release from RBL 2H3 cells. Retrieved from [Link]
-
MDPI. (n.d.). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
PMC. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
ACS Publications. (2017, December 10). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. florey.edu.au [florey.edu.au]
- 24. mdpi.com [mdpi.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. The effects of the protein kinase C inhibitors staurosporine and H7 on the IgE dependent mediator release from RBL 2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 30. bioivt.com [bioivt.com]
- 31. researchgate.net [researchgate.net]
- 32. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. communities.springernature.com [communities.springernature.com]
- 34. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 36. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
A Guide to Method Development and Troubleshooting
From the Desk of the Senior Application Scientist,
Therefore, this guide is structured as a comprehensive method development and troubleshooting resource. We will leverage data from structurally similar compounds and first principles of chromatography to establish a robust starting point and guide you through the optimization process. Our approach is grounded in building a self-validating experimental workflow, beginning with small-scale analysis before proceeding to bulk purification.
Part 1: Foundational Knowledge & Initial Assessment
Before beginning any purification, understanding the physicochemical properties of the target molecule is critical. This allows us to predict its behavior on a chromatographic system and make informed decisions.
Q1: What are the expected properties of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile and how do they influence chromatography conditions?
Answer: We can infer the properties of the target compound by analyzing its structure and comparing it to a known analog, 4-(Trifluoromethyl)phenylacetonitrile.
-
Structure Analysis:
-
Phenylacetonitrile Core: Provides a moderately polar backbone due to the nitrile group (-C≡N) and a non-polar aromatic ring.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It decreases the polarity of the aromatic ring.
-
Ethoxy Group (-OCH₂CH₃): This group has a slight electron-donating effect and introduces both a polar ether linkage and a non-polar ethyl chain.
-
-
Predicted Polarity: The combination of the polar nitrile and ether groups with the non-polar aromatic ring, ethyl, and trifluoromethyl groups suggests that This compound is a moderately polar compound. It will likely be slightly more polar than toluene but significantly less polar than benzyl alcohol. It is expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.
Table 1: Comparison of Physicochemical Properties
| Property | 4-(Trifluoromethyl)phenylacetonitrile (Analog) | This compound (Target) |
| Molecular Weight | 185.15 g/mol [1][2] | ~229.20 g/mol (Calculated) |
| Physical Form | Solid | Likely a low-melting solid or a high-boiling oil |
| Boiling Point | 131-132 °C @ 20 mmHg | Expected to be higher due to increased molecular weight |
| Key Functional Groups | Nitrile, Trifluoromethyl, Aromatic Ring | Nitrile, Trifluoromethyl, Ethoxy , Aromatic Ring |
| Predicted Polarity | Moderately Polar | Moderately Polar (likely slightly higher than the analog) |
This analysis confirms that column chromatography is an appropriate purification technique. The compound is not overly volatile and possesses functional groups that will allow for differential partitioning between a stationary and mobile phase.
Part 2: Method Development Using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography. The goal is to find a mobile phase composition that provides a target Retention Factor (Rf) of 0.2 - 0.4 for the desired compound, ensuring good separation from impurities.
Q2: What is the recommended procedure for developing a solvent system using TLC?
Answer: Follow this systematic protocol to efficiently determine the optimal mobile phase.
Experimental Protocol: TLC Method Development
-
Preparation:
-
Prepare a small, dilute stock solution of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Obtain standard silica gel 60 F₂₅₄ TLC plates.
-
Prepare several small TLC developing chambers (e.g., beakers with watch glasses as lids) containing different ratios of a non-polar and a polar solvent. A good starting point is the Hexane/Ethyl Acetate system.
-
-
Initial Screening:
-
Prepare chambers with the following Hexane:Ethyl Acetate (v/v) ratios: 95:5, 90:10, 80:20, and 70:30.
-
Using a capillary tube, spot your crude mixture onto the baseline of four separate TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
-
Analysis & Optimization:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for your target compound in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Analyze the results based on the workflow diagram below. If the Rf is too low (<0.2), the solvent is not polar enough. If it is too high (>0.4), the solvent is too polar.
-
Adjust the solvent ratio accordingly and repeat the test until the target Rf is achieved.
-
Visualization: TLC Optimization Workflow
Caption: Workflow for optimizing TLC mobile phase.
Part 3: Troubleshooting Guide
Even with careful TLC analysis, issues can arise during the scale-up to column chromatography. This section addresses the most common problems.
Q3: My compound is stuck at the top of the column and won't elute. What should I do?
Answer: This indicates the eluent is not polar enough to displace your compound from the silica gel.
-
Immediate Action: Gradually increase the polarity of your mobile phase. For example, if you are using 90:10 Hexane:EtOAc, switch to 85:15, then 80:20. This can be done as a step gradient.[3]
-
Root Cause Analysis: The crude material may be more complex than anticipated, or the solvent system from TLC is not translating perfectly. Ensure your solvents are fresh and anhydrous, as water can deactivate the silica.
Q4: All my compounds are eluting together at the solvent front. How do I fix this?
Answer: This is the opposite problem: your eluent is too polar.
-
Immediate Action: If you have already loaded the column, there is little that can be done for that run. You will need to collect the mixed fraction, evaporate the solvent, and re-run the column with a less polar solvent system.
-
Prevention: Re-develop your TLC method starting with a much higher ratio of the non-polar solvent (e.g., 98:2 Hexane:EtOAc).
Q5: I'm seeing significant "tailing" of my product spot, leading to mixed fractions. What causes this and how can it be prevented?
Answer: Tailing occurs when a portion of the compound moves more slowly down the column than the main band, creating a "tail".
-
Causality & Solutions:
-
Acid-Base Interactions: Silica gel is weakly acidic. The lone pair of electrons on the nitrile nitrogen can interact strongly with acidic silanol groups, causing tailing. Solution: Add a small amount (~0.1-0.5%) of a competitive base like triethylamine (NEt₃) to your mobile phase to neutralize these active sites.
-
Column Overloading: Too much sample loaded onto the column leads to poor separation and band broadening. Solution: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[4]
-
Poor Sample Loading: If the initial sample band is too wide, the separation will be poor. Solution: Dissolve the crude sample in the absolute minimum amount of solvent for loading ("wet loading"), or adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column ("dry loading").[5]
-
Q6: I suspect my compound is decomposing on the silica. How can I verify this and what is the alternative?
Answer: Some compounds are sensitive to the acidic nature of silica gel.[3]
-
Verification (2D TLC):
-
Spot your crude sample on a TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If you see spots that are not on the diagonal, it indicates that new compounds were formed during the first elution, confirming decomposition on the silica.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: Less acidic than silica and a good alternative for many compounds. You will need to re-develop your TLC conditions on alumina plates.
-
Florisil®: A magnesium silicate adsorbent that is even less acidic and can be effective for sensitive compounds.
-
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography issues.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link][1]
- Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). A new synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Tetrahedron, 29(13), 1931-1933. (Note: While not directly cited in the text, this patent provides context on phenylacetonitrile synthesis).
- Buck, J. S. (1957). Preparation of phenylacetonitriles. U.S. Patent No. 2,783,265. Washington, DC: U.S. Patent and Trademark Office.
-
Hauser, C. R., & Adams, J. T. (1944). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 24, 12. URL: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 23, 2026, from [Link][3]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link][2]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Wiley-VCH. Retrieved January 23, 2026, from [Link][5]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved January 23, 2026, from [Link][4]
Sources
Technical Support Center: Scale-Up Synthesis of Substituted Phenylacetonitriles
Welcome to the Technical Support Center for the scale-up synthesis of substituted phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot and industrial-scale production. We will delve into common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven solutions to ensure the successful synthesis of these critical intermediates.
Substituted phenylacetonitriles are vital building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] While their synthesis may appear straightforward on a small scale, scaling up production often introduces a host of challenges that can impact yield, purity, and safety. This guide is structured to address these issues in a practical, question-and-answer format, grounded in scientific principles and extensive experience in chemical process development.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the scale-up synthesis of substituted phenylacetonitriles, particularly focusing on the widely used nucleophilic substitution reaction between a substituted benzyl halide and an alkali metal cyanide (the Kolbe nitrile synthesis).[3]
FAQ 1: My reaction yield has significantly dropped upon scaling up from the lab to the pilot plant. What are the likely causes?
A drop in yield during scale-up is a common and multifaceted problem. Several factors that may have a negligible effect at the lab scale can become critical at a larger scale.
-
Heat Transfer and Temperature Control: Large reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation less efficient. The exothermic nature of the cyanation reaction can lead to localized "hot spots," which can cause thermal degradation of the heat-sensitive phenylacetonitrile product and promote side reactions.[1]
-
Troubleshooting:
-
Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reactor.
-
Controlled Reagent Addition: Add the benzyl halide to the cyanide solution in a controlled, dropwise manner to manage the rate of heat generation.
-
Jacketed Reactors: Utilize jacketed reactors with a reliable cooling system to actively remove heat from the reaction mixture.
-
-
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized areas of high reagent concentration, which can promote the formation of by-products. This is particularly relevant in heterogeneous reaction mixtures, such as those involving a solid cyanide salt in a liquid solvent.
-
Troubleshooting:
-
Optimize Stirrer Design: The type of impeller and stirring speed should be appropriate for the viscosity and composition of the reaction mixture.
-
Consider Phase Transfer Catalysis (PTC): PTC can significantly enhance the reaction rate by facilitating the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the benzyl halide resides. This leads to a more controlled and efficient reaction, often under milder conditions.
-
-
-
Reaction Time: Laboratory-scale reactions that are left to run overnight for convenience may not be economically viable on an industrial scale. However, simply shortening the reaction time without optimization can lead to incomplete conversion.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.[4][5] This allows for the determination of the optimal reaction endpoint.
-
Temperature Optimization: A carefully controlled increase in reaction temperature can shorten the reaction time, but this must be balanced against the risk of by-product formation and product degradation.
-
-
FAQ 2: I am observing a significant amount of an impurity with a foul odor in my crude product. What is it and how can I prevent its formation?
The likely culprit for a foul-smelling impurity is the corresponding benzyl isocyanide.[6] The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile with either its carbon or nitrogen atom.[7]
-
Mechanism of Isonitrile Formation:
-
SN1 vs. SN2 Pathway: Isocyanide formation is more prevalent in reactions that have more SN1 character, where a carbocation intermediate is formed. This is more likely with secondary or tertiary benzyl halides, or under conditions that favor carbocation formation.
-
Cyanide Salt: The choice of cyanide salt plays a crucial role. More covalent metal cyanides, like silver cyanide (AgCN), tend to favor attack through the nitrogen atom, leading to isocyanides.[7]
-
Solvent Effects: Protic solvents can solvate the carbon end of the cyanide ion through hydrogen bonding, making the nitrogen atom more nucleophilic.[7]
-
-
Troubleshooting and Prevention:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN), which favor attack by the more nucleophilic carbon atom.[7]
-
Solvent Selection: Employ polar aprotic solvents like acetone, DMSO, or DMF. These solvents effectively solvate the metal cation, leaving the cyanide anion relatively "naked" and promoting attack through the carbon atom.[7]
-
Reaction Conditions: Maintain conditions that favor an SN2 mechanism. This includes using primary benzyl halides whenever possible and avoiding excessively high temperatures that might promote carbocation formation.
-
Diagram: Nitrile vs. Isonitrile Formation
Caption: Competing pathways for nitrile and isocyanide formation.
FAQ 3: My starting benzyl halide is highly reactive and prone to hydrolysis. How can I minimize the formation of the corresponding benzyl alcohol?
For electron-rich or otherwise highly reactive benzyl halides, hydrolysis to the corresponding benzyl alcohol can be a significant side reaction, especially in the presence of water.
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The use of anhydrous acetone as a solvent can be particularly effective in preventing hydrolysis.
-
Phase Transfer Catalysis (PTC): In a PTC system, the reaction occurs predominantly in the organic phase. This minimizes the contact of the reactive benzyl halide with the aqueous phase (if one is used), thereby reducing the extent of hydrolysis.[8]
-
Non-Aqueous Systems: If feasible, conduct the reaction in a completely non-aqueous system using a polar aprotic solvent and a phase transfer catalyst to solubilize the cyanide salt.
-
FAQ 4: The purification of my substituted phenylacetonitrile by distillation is resulting in significant product loss. What are my options?
Phenylacetonitriles can be thermally labile, and prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization, especially if impurities are present.
-
Troubleshooting and Prevention:
-
Vacuum Distillation: Always use vacuum distillation to lower the boiling point of the product and minimize thermal stress.
-
Short Path Distillation: For particularly sensitive compounds, a short path distillation apparatus minimizes the time the product spends at high temperatures.
-
Pre-purification: If the crude product contains acidic or basic impurities, a simple aqueous wash (e.g., with sodium bicarbonate solution followed by brine) before distillation can remove catalysts for decomposition.
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, recrystallization is often a milder and more effective purification method.[9] Careful solvent selection is key to obtaining high purity and yield.
-
Chromatography: While often not practical for very large-scale industrial production, flash column chromatography can be a viable option for high-value products or at a pilot scale to remove closely related impurities.
-
-
Part 2: Optimizing Your Synthesis with Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for accelerating reactions in heterogeneous systems and is particularly well-suited for the industrial synthesis of phenylacetonitriles.[8]
How does PTC work in this context?
A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase containing the benzyl halide. The catalyst cation forms a lipophilic ion pair with the cyanide anion, which is then soluble in the organic phase and highly reactive towards the benzyl halide.
Diagram: Phase Transfer Catalysis Workflow
Caption: Mechanism of Phase Transfer Catalysis in cyanation.
Experimental Protocol: PTC-Mediated Synthesis of a Substituted Phenylacetonitrile (Pilot Scale)
This protocol provides a general framework. Specific quantities and conditions should be optimized for each substrate.
-
Reactor Setup: Charge a jacketed glass-lined reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe with the substituted benzyl halide and a suitable organic solvent (e.g., toluene).
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of sodium cyanide.
-
Catalyst Addition: Add the phase transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide) to the reactor containing the benzyl halide.
-
Reaction Initiation: Begin vigorous stirring and heat the organic phase to the desired reaction temperature (e.g., 60-80 °C).
-
Controlled Addition: Slowly add the aqueous sodium cyanide solution to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature and adjusting the addition rate to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature and monitor the progress by periodically taking samples for GC or HPLC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Comparative Data: Impact of PTC on Phenylacetonitrile Synthesis
| Method | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional | None | Benzene/Water | Reflux | >10 | <70 (on scale-up) | [1] |
| PTC | BTEAC | Organic/50% aq. NaOH | 28-35 | 2.5 | 78-84 | [10] |
| PTC (Ultrasound) | TEAC | aq. NaOH | 65 | 0.5 | ~98.6 (for derivative) | [10] |
BTEAC: Benzyltriethylammonium chloride; TEAC: Tetraethylammonium chloride
Part 3: Safety and Waste Management
The use of alkali metal cyanides necessitates stringent safety protocols due to their high toxicity.[2][11][12][13][14]
Mandatory Safety Precautions:
-
Designated Work Area: All work with cyanide salts must be conducted in a well-ventilated fume hood or a designated, restricted-access area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult the SDS for the specific cyanide compound).
-
Avoid Acidic Conditions: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[14]
-
Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. Have an emergency shower and eyewash station in close proximity.
-
Work in Pairs: Never work alone when handling large quantities of cyanide.
Cyanide Waste Management:
Cyanide-containing waste is classified as hazardous and must be disposed of according to local regulations.[8][15][16][17][18]
-
Segregation: All cyanide-containing waste (solid and liquid) must be collected in separate, clearly labeled, and sealed containers.
-
Treatment: Industrial cyanide wastewater is typically treated before disposal. A common method is alkaline chlorination, where sodium hypochlorite is used to oxidize cyanide to the less toxic cyanate, and then further to carbon dioxide and nitrogen gas.[18] This process must be carefully controlled to prevent the formation of toxic cyanogen chloride.[18]
Part 4: Modern and "Green" Synthetic Alternatives
While the Kolbe synthesis is a workhorse, concerns over the use of toxic cyanides have driven the development of alternative methods.
-
Catalytic Synthesis from Styrene Oxide and Ammonia: This method avoids the use of cyanide salts altogether. Styrene oxide and ammonia are reacted over a heterogeneous catalyst (e.g., on an alumina or silica support) in a fixed-bed reactor to produce phenylacetonitrile.[19] This approach offers high conversion rates and yields, with water as the primary by-product.[19]
-
Direct Cyanation of Benzyl Alcohols: Recent advances have enabled the direct conversion of benzyl alcohols to phenylacetonitriles using a boron Lewis acid catalyst and an isonitrile (e.g., tert-butyl isocyanide) as a safer cyanide source.[20] This method is attractive as it starts from readily available alcohols and generates water as the main by-product.[20]
-
Electrochemical Methods: Electrosynthesis is emerging as a sustainable alternative to traditional redox chemistry.[3][21] Electrochemical methods for the cyanation of benzylic positions are being developed, which can reduce reagent waste and utilize renewable energy sources.[3]
References
-
Organic Syntheses, Coll. Vol. 6, p. 108 (1988); Vol. 55, p. 32 (1976). Available at: [Link]
-
Organic Syntheses, Coll. Vol. 2, p. 499 (1943); Vol. 18, p. 65 (1938). Available at: [Link]
- CN102329248B, "Method for synthesizing phenylacetonitrile and catalyst used by same," Google Patents.
- CN100586923C, "Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium," Google Patents.
-
Organic Syntheses, Coll. Vol. 4, p. 374 (1963); Vol. 33, p. 32 (1953). Available at: [Link]
- US2783265A, "Preparation of phenylacetonitriles," Google Patents.
-
PubChem Compound Summary for CID 8794, Phenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Waldvogel, S. R., et al. (2020). Dehydrogenative Anodic Cyanation Reaction of Phenols in Benzylic Positions. ResearchGate. Available at: [Link]
-
SAMCO Technologies. (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater. Available at: [Link]
-
Wang, Q., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2196. Available at: [Link]
-
United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Available at: [Link]
-
Organic Syntheses, Coll. Vol. 10, p. 192 (2004); Vol. 79, p. 159 (2002). Available at: [Link]
-
Aster Bio. (2025). The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater. Available at: [Link]
- Khodairy, A., & El-Saghier, A. M. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Saltworks Technologies. (n.d.). Cyanide Wastewater Treatment. Available at: [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Sun-good. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]
-
Hach. (n.d.). Cyanide Waste Treatment. Available at: [Link]
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2564.
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Available at: [Link]
-
Seo, J. H., et al. (2015). Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. Applied and Environmental Microbiology, 81(12), 4020-4027. Available at: [Link]
- Labrou, N. E. (2014). Protein Purification Protocols.
-
Mono Mole. (2019). Monitoring the progress of a reaction. Available at: [Link]
- Wagh, R. S., et al. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Delivery and Therapeutics, 14(1), 1-8.
-
Zhang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5183-5195. Available at: [Link]
-
Organic Chemistry Portal. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. Available at: [Link]
-
Public Health England. (2015). Sodium and Potassium Cyanide - Incident management. GOV.UK. Available at: [Link]
-
MacMillan Group. (2008). Phase-Transfer Catalysis. Available at: [Link]
- Choi, G. J., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Sensorex. (2016). What You Need to Know About Cyanide Wastewater Treatment. Available at: [Link]
Sources
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. monomole.com [monomole.com]
- 6. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater - Aster Bio - Biological Waste Treatment [asterbio.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. camachem.com [camachem.com]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 16. saltworkstech.com [saltworkstech.com]
- 17. cdn.hach.com [cdn.hach.com]
- 18. Cyanide Wastewater Treatment: What You Need to Know | Sensorex [sensorex.com]
- 19. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 20. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Cyanation of Trifluoromethyl Benzyl Halides
Welcome to the technical support center for the cyanation of trifluoromethyl benzyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The introduction of a trifluoromethyl group can significantly alter the electronic properties and reactivity of benzyl halides, often leading to unexpected challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter in the lab.
Introduction to the Reaction
The cyanation of benzyl halides is a fundamental C-C bond-forming reaction, typically proceeding through a nucleophilic substitution mechanism.[1][2] The presence of a trifluoromethyl (-CF3) group on the aromatic ring introduces strong electron-withdrawing effects, which can influence the reaction pathway and lead to specific side reactions. Understanding these electronic effects is crucial for successful troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyanation reaction is showing low or no conversion of the starting trifluoromethyl benzyl halide. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue that can stem from several factors related to the reactants, catalyst, and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Cyanide Source:
-
Insight: The trifluoromethyl group deactivates the benzylic position towards SN2 attack by withdrawing electron density. While it can stabilize a potential carbocation in an SN1 pathway, the choice of cyanide source and solvent becomes critical.
-
Recommendation:
-
Cyanide Salt Solubility: Ensure your cyanide salt (e.g., NaCN, KCN) is sufficiently soluble in the reaction solvent.[3][4] In polar aprotic solvents like DMSO or DMF, the "naked" cyanide ion is a more potent nucleophile.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or with poorly soluble salts, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) is essential to shuttle the cyanide anion into the organic phase.[3][5] Overuse of the catalyst, however, can sometimes be counterproductive.[5]
-
Alternative Cyanide Sources: Consider using acetone cyanohydrin or trimethylsilyl cyanide (TMSCN), which can be more effective in certain systems, though they require specific activation methods (e.g., Lewis acid catalysis for TMSCN).[6][7]
-
-
-
Poor Leaving Group Ability:
-
Insight: The reaction rate is dependent on the ability of the halide to depart.
-
Recommendation: The reactivity order for the leaving group is generally I > Br > Cl. If you are using a benzyl chloride, consider switching to the corresponding bromide or iodide, as they are better leaving groups.[3]
-
-
Inappropriate Solvent Choice:
-
Insight: The solvent plays a crucial role in stabilizing intermediates and solvating the nucleophile.
-
Recommendation:
-
For SN2 pathways, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the cyanide salt but not the cyanide anion, increasing its nucleophilicity.
-
For reactions that may have some SN1 character, a more polar, protic solvent could be considered, but this may also lead to competing solvolysis side reactions.
-
-
-
Reaction Temperature and Time:
-
Insight: Inadequate thermal energy can lead to slow reaction rates.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal temperature and time. Be aware that excessive heat can promote side reactions.[8]
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I am observing significant formation of byproducts. What are the common side reactions and how can I suppress them?
A2: The electron-withdrawing nature of the trifluoromethyl group can promote side reactions that are less common with electron-rich benzyl halides.
Common Side Reactions and Mitigation Strategies:
-
Elimination (E2) Reactions:
-
Insight: If there are protons on the carbon adjacent to the benzylic carbon, a strong base can induce elimination to form a styrene derivative. While the cyanide ion is not a particularly strong base, impurities or elevated temperatures can promote this pathway.
-
Mitigation:
-
Use a less basic cyanide source if possible.
-
Maintain the lowest effective reaction temperature.
-
Ensure the absence of strong bases in the reaction mixture.
-
-
-
Hydrolysis of the Product:
-
Insight: The resulting benzyl cyanide can be hydrolyzed to the corresponding carboxylic acid or amide, especially if water is present and the reaction is run at high temperatures or for extended periods.[4]
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Work up the reaction promptly upon completion.
-
If using an aqueous system (e.g., with a phase-transfer catalyst), minimize the reaction time and temperature.
-
-
-
Formation of Isocyanide:
-
Insight: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide. This is more common with silver cyanide (AgCN) but can occur with other cyanide salts under certain conditions.
-
Mitigation:
-
Use alkali metal cyanides like NaCN or KCN, which favor C-attack.
-
The choice of solvent can influence the C/N selectivity. Polar, protic solvents can favor N-attack, while polar, aprotic solvents generally favor C-attack.
-
-
-
Radical Reactions:
-
Insight: Under certain conditions (e.g., presence of light or radical initiators), radical-mediated pathways can occur, leading to a complex mixture of products.
-
Mitigation:
-
Run the reaction in the dark.
-
Ensure the absence of radical initiators.
-
-
Summary of Common Byproducts and Control Measures
| Byproduct | Formation Pathway | Mitigation Strategy |
| Styrene Derivative | Elimination (E2) | Lower temperature, avoid strong bases. |
| Benzyl Alcohol/Ether | Solvolysis | Use aprotic solvents, control water content. |
| Isocyanide | N-attack by Cyanide | Use NaCN or KCN; avoid AgCN. |
| Amide/Carboxylic Acid | Hydrolysis of Nitrile | Use anhydrous conditions, prompt workup. |
Q3: My reaction is catalyzed by a transition metal (e.g., Palladium or Copper), but it is sluggish or fails. What should I investigate?
A3: Transition metal-catalyzed cyanations are powerful but can be sensitive to catalyst poisoning and reaction conditions.[9][10]
Potential Issues and Solutions:
-
Catalyst Poisoning by Cyanide:
-
Insight: Cyanide can strongly coordinate to the metal center, deactivating the catalyst.[9] This is a well-documented issue in palladium-catalyzed cyanations.[9]
-
Recommendation:
-
Slow Addition: Add the cyanide source slowly to maintain a low concentration in the reaction mixture.
-
Insoluble Cyanide Source: Use a cyanide source with low solubility (e.g., Zn(CN)₂) to control the concentration of free cyanide.[9]
-
Alternative Sources: Consider less toxic and less coordinating cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9][11]
-
-
-
Ligand Choice:
-
Insight: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, reductive elimination).
-
Recommendation:
-
For palladium catalysis, electron-rich and bulky phosphine ligands are often effective.
-
For copper-catalyzed reactions (a modern variation of the Rosenmund-von Braun reaction), ligands like phenanthroline can be beneficial.[12]
-
-
-
Oxidative State of the Catalyst:
-
Insight: The active catalyst is typically in a low oxidation state (e.g., Pd(0)). The pre-catalyst might require in-situ reduction.
-
Recommendation: Ensure your reaction conditions are suitable for generating and maintaining the active catalytic species. Some protocols include additives to facilitate this.
-
Catalytic Cycle Troubleshooting
Caption: Key intervention points in a typical palladium-catalyzed cyanation cycle.
Q4: Are there specific safety precautions I should take when working with trifluoromethyl benzyl halides and cyanide salts?
A4: Yes, safety is paramount. Both the substrate and the reagent class have specific hazards.
Safety Protocols:
-
Cyanide Handling:
-
Toxicity: All cyanide salts are highly toxic.[3][13] Hydrogen cyanide (HCN) gas, which can be released upon acidification, is extremely poisonous.[14][15]
-
Work Area: Always handle cyanide salts in a well-ventilated fume hood.
-
NEVER Acidify Cyanide Waste: Quench reactions carefully and never mix cyanide-containing solutions with acid.[14] Waste should be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the less toxic cyanate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
-
Trifluoromethyl Benzyl Halides:
-
Lachrymatory Properties: Many benzyl halides are lachrymators (tear-inducing agents). Handle them in a fume hood.
-
Reactivity: They are reactive electrophiles and should be handled with care.
-
-
Scale-Up Considerations:
Concluding Remarks
The cyanation of trifluoromethyl benzyl halides is a nuanced reaction where the strong electron-withdrawing nature of the -CF3 group dictates the optimal reaction strategy. Successful synthesis hinges on a careful selection of the cyanide source, solvent, and temperature to favor the desired nucleophilic substitution pathway while minimizing side reactions. By systematically addressing issues of reactivity, catalyst stability, and reaction conditions, researchers can effectively troubleshoot and optimize this critical transformation.
References
-
MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
ResearchGate. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Retrieved from [Link]
-
Chapter 1. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Retrieved from [Link]
-
YouTube. (2022, August 13). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
-
MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
ACS Publications. (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trimethylene cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.
-
PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]
- Google Patents. (n.d.). US3804876A - Process for the preparation of benzyl cyanide.
-
Toxicological Profile for Cyanide. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Retrieved from [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzoyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). EP1276696A1 - Method of cyanide salt production.
-
YouTube. (2023, November 18). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. Retrieved from [Link]
-
Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen cyanide. Retrieved from [Link]
Sources
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. mdpi.com [mdpi.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 13. scielo.br [scielo.br]
- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile Degradation Pathways
Welcome to the technical support center for 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. Here, we will explore its potential degradation pathways based on established chemical principles and data from analogous structures, offering practical advice for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive functional groups in this compound under typical stress testing conditions?
A1: Based on its structure, the nitrile (-CN) and ethoxy (-OCH2CH3) groups are the most likely sites of degradation. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, while the ethoxy group can be cleaved under strong acidic conditions.[1][2]
Q2: How stable is the trifluoromethyl (-CF3) group on the aromatic ring?
A2: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds.[3][4] It imparts significant metabolic and chemical stability to molecules.[3][5] However, under harsh alkaline conditions, it can undergo hydrolysis to a carboxylic acid.[6] Photodegradation to trifluoroacetic acid has also been observed for some trifluoromethyl-containing aromatic compounds.[6]
Q3: Can I expect degradation of the aromatic ring itself?
A3: The benzene ring is relatively stable, but it can be susceptible to oxidative degradation under aggressive conditions, potentially leading to ring-opened products. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence its reactivity.
Q4: What are the expected major degradation products from hydrolysis?
A4: Under acidic hydrolysis, the primary degradation products are likely to be 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid (from nitrile hydrolysis) and potentially 4-Hydroxy-3-(trifluoromethyl)phenylacetonitrile (from ethoxy cleavage).[1][2] Basic hydrolysis of the nitrile will initially form the carboxylate salt.[7]
Predicted Degradation Pathways
The degradation of this compound can be predicted to occur through several pathways depending on the stress conditions applied.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis:
Under acidic conditions, two primary degradation pathways are plausible:
-
Nitrile Hydrolysis: The nitrile group can undergo hydrolysis, typically proceeding through an amide intermediate to form a carboxylic acid.[1][8][9]
-
Ether Cleavage: The ethoxy group can be cleaved by strong acids, such as HBr or HI, to yield a phenol and an alkyl halide.[2][10][11]
Base-Catalyzed Hydrolysis:
In the presence of a base, the nitrile group is susceptible to hydrolysis, forming a carboxylate salt and ammonia.[1][7][12] The amide is an intermediate in this reaction as well.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation observed during forced degradation studies.
| Potential Cause | Troubleshooting Step |
| Insufficiently harsh conditions | Increase the concentration of the acid or base, elevate the temperature, or extend the reaction time. For oxidative studies, a higher concentration of the oxidizing agent may be needed. |
| Low solubility of the compound | Ensure the compound is fully dissolved in the reaction medium. A co-solvent may be necessary. |
| Incorrect analytical method | Verify that your analytical method (e.g., HPLC) can resolve the parent compound from potential degradation products. The degradation products may have very different polarities. |
Problem 2: Unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Secondary degradation | The initial degradation products may themselves be unstable under the stress conditions and degrade further. Analyze samples at multiple time points to track the formation and disappearance of peaks. |
| Interaction with excipients (if in formulation) | If studying a formulated product, consider potential interactions between the active pharmaceutical ingredient (API) and excipients. |
| Contamination | Ensure all glassware and reagents are clean. Run a blank sample to check for extraneous peaks. |
Problem 3: Poor peak shape in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | For ionizable analytes (like the carboxylic acid degradant), ensure the mobile phase pH is appropriate to maintain a consistent ionization state. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To investigate the degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Reflux apparatus
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a round-bottom flask, mix 5 mL of the stock solution with 5 mL of 1N HCl.
-
Heat the mixture under reflux for 4 hours.
-
Withdraw samples at 0, 1, 2, and 4 hours.
-
Neutralize the samples with 1N NaOH before injection into the HPLC.
-
-
Basic Degradation:
-
In a round-bottom flask, mix 5 mL of the stock solution with 5 mL of 1N NaOH.
-
Heat the mixture under reflux for 4 hours.
-
Withdraw samples at 0, 1, 2, and 4 hours.
-
Neutralize the samples with 1N HCl before injection into the HPLC.
-
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A generic starting method is provided below.
Protocol 2: HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Stress Condition | Predicted Degradation Product Name | Predicted Structure | Notes |
| Acidic Hydrolysis | 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid | Hydrolysis of the nitrile group. | |
| 4-Ethoxy-3-(trifluoromethyl)phenylacetamide | Intermediate of nitrile hydrolysis. | ||
| 4-Hydroxy-3-(trifluoromethyl)phenylacetonitrile | Cleavage of the ethoxy group. | ||
| Basic Hydrolysis | 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid (as salt) | Hydrolysis of the nitrile group. | |
| 4-Ethoxy-3-(trifluoromethyl)phenylacetamide | Intermediate of nitrile hydrolysis. | ||
| Oxidative Stress | 4-Hydroxy-3-(trifluoromethyl)phenylacetonitrile | Oxidative de-ethylation. | |
| Ring-opened products | Further oxidation of the aromatic ring. | ||
| Photolytic Stress | Various photoproducts | Dependent on wavelength and solvent. |
Visualizations
Caption: Predicted hydrolytic degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Goti, A., & Bazzicalupi, C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. Retrieved from [Link]
-
GIST Scholar. (2023). Oxidative degradation of bisphenol A by Bio-Fenton reaction equipped with glucose oxidase and ferric citrate. GIST Scholar, 1(1), 1-8. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of (A) degradation using 3% H2O2, (B) degradation... [Image]. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Retrieved from [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Retrieved from [Link]
-
MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8466. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
PubMed. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Journal of the American Chemical Society, 143(29), 11047-11056. [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
ACE Organic. (2009, October 22). Reaction of ethoxybenzene with Hydroiodic Acid [Video]. YouTube. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]
-
International Journal of Advanced Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
13C NMR analysis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
A Senior Application Scientist's Guide to 13C NMR Analysis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, a substituted aromatic compound of interest in medicinal chemistry. Through a comparative approach with structurally related analogs, we will dissect the spectral features, offering researchers a robust framework for interpreting their own data.
The Decisive Role of Substituents in 13C NMR
The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing and electron-donating groups attached to a phenyl ring induce significant changes in the chemical shifts of the aromatic carbons. In our target molecule, this compound, we have three key substituents influencing the benzene ring: an ethoxy group (-OCH2CH3), a trifluoromethyl group (-CF3), and a cyanomethyl group (-CH2CN).
The ethoxy group is a strong electron-donating group through resonance, which is expected to shield the ortho and para carbons, shifting their signals to lower ppm values (upfield). Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, leading to a deshielding effect on the carbons it is attached to and those nearby, shifting their signals to higher ppm values (downfield). The cyanomethyl group also exhibits an electron-withdrawing inductive effect. Understanding these competing influences is paramount to correctly assigning the carbon signals.
Comparative Spectral Analysis
To contextualize the 13C NMR spectrum of this compound, we will compare its expected chemical shifts with those of three analogs: 4-methoxyphenylacetonitrile, 3-(trifluoromethyl)phenylacetonitrile, and 4-(trifluoromethyl)phenylacetonitrile. This comparative analysis allows for a more confident assignment of the signals in our target molecule.
| Carbon Atom | This compound (Predicted) | 4-Methoxyphenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| C1 | ~123 ppm | ~123 ppm | ~132 ppm | ~135 ppm |
| C2 | ~130 ppm | ~130 ppm | ~129 ppm | ~126 ppm (q) |
| C3 | ~125 ppm (q, J(C-F) ≈ 30 Hz) | ~115 ppm | ~131 ppm (q, J(C-F) ≈ 32 Hz) | ~130 ppm |
| C4 | ~158 ppm | ~159 ppm | ~125 ppm | ~131 ppm (q, J(C-F) ≈ 32 Hz) |
| C5 | ~115 ppm | ~115 ppm | ~125 ppm | ~130 ppm |
| C6 | ~128 ppm | ~130 ppm | ~129 ppm | ~126 ppm (q) |
| CH2CN | ~23 ppm | ~23 ppm | ~23 ppm | ~23 ppm |
| CN | ~117 ppm | ~118 ppm | ~117 ppm | ~117 ppm |
| OCH2CH3 | ~65 ppm | - | - | - |
| OCH2CH3 | ~15 ppm | - | - | - |
| CF3 | ~124 ppm (q, J(C-F) ≈ 272 Hz) | - | ~124 ppm (q, J(C-F) ≈ 272 Hz) | ~124 ppm (q, J(C-F) ≈ 272 Hz) |
Note: The chemical shifts for this compound are predicted based on the analysis of substituent effects and comparison with the provided data for related compounds. Experimental values may vary slightly. The 'q' denotes a quartet due to coupling with fluorine atoms.
Analysis of the Predicted Spectrum:
-
Aromatic Carbons (C1-C6): The carbon attached to the ethoxy group (C4) is expected to be the most shielded aromatic carbon, appearing at a high field around 158 ppm. The carbon bearing the trifluoromethyl group (C3) will be significantly deshielded and will appear as a quartet due to C-F coupling. The carbon attached to the cyanomethyl group (C1) will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl and cyanomethyl groups.
-
Aliphatic Carbons: The methylene carbon of the cyanomethyl group (-CH2CN) is expected around 23 ppm. The carbons of the ethoxy group (-OCH2CH3) will appear at approximately 65 ppm for the methylene carbon and 15 ppm for the methyl carbon.
-
Nitrile Carbon (CN): The nitrile carbon typically appears in the range of 110-120 ppm.[1]
-
Trifluoromethyl Carbon (CF3): The carbon of the trifluoromethyl group will be a quartet with a large coupling constant (J(C-F)) and is expected around 124 ppm.
Experimental Workflow for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR data, a standardized experimental workflow is crucial. The following diagram outlines the key steps involved.
Caption: Standard workflow for 13C NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Chloroform-d is a common choice for non-polar to moderately polar compounds. The residual solvent peak for CDCl3 appears as a triplet at approximately 77.16 ppm in the 13C NMR spectrum and can be used as a secondary reference.[2]
-
For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and provides a sharp signal at 0.00 ppm.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.
-
Set up the 13C NMR experiment using appropriate acquisition parameters. A standard proton-decoupled 13C experiment (e.g., zgpg30) is typically used. Key parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates without saturating the signals.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons may require longer delays for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Initiate the data acquisition.
3. Data Processing:
-
After the acquisition is complete, the raw data (Free Induction Decay or FID) is processed.
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode (positive).
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.
-
Identify and label the chemical shifts of all peaks in the spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating systems to ensure data integrity. The use of a well-characterized deuterated solvent with a known chemical shift provides a constant internal reference.[3][4] Furthermore, comparison of the acquired spectrum with predicted values based on established substituent effects and data from analogous compounds provides a logical framework for validating the spectral assignments. Any significant deviation from the expected chemical shifts would warrant further investigation, such as checking for sample purity or considering alternative structural possibilities.
Conclusion
The , when approached systematically, provides unambiguous structural information. By understanding the influence of the ethoxy, trifluoromethyl, and cyanomethyl substituents on the aromatic ring, and by comparing the spectrum to those of simpler, related molecules, researchers can confidently assign each carbon signal. The detailed experimental protocol and workflow presented here offer a reliable guide for obtaining high-quality data, a critical step in the rigorous characterization of novel compounds in the drug discovery pipeline.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
SpectraBase. 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile. [Link]
-
Reddit. Referencing CDCl3 in 13C nmr. [Link]
Sources
A Comparative Guide to the Reactivity of Ethoxy vs. Methoxy Phenylacetonitrile
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts synthetic efficiency, yield, and impurity profiles. Phenylacetonitrile derivatives, valued for their versatile reactivity, are staples in the synthesis of pharmaceuticals and fine chemicals. Among these, alkoxy-substituted variants are particularly common. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 4-ethoxyphenylacetonitrile and 4-methoxyphenylacetonitrile. While their structural difference is a single methylene unit, this subtle change imparts distinct electronic and steric characteristics that can be leveraged in synthetic strategy.
This analysis moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, supported by quantitative data and established chemical principles.
The Underlying Dichotomy: Electronic and Steric Effects
The reactivity of both ethoxy- and methoxyphenylacetonitrile is governed by the interplay of the alkoxy group's electronic influence on the aromatic system and the cyanomethyl side chain, and its steric footprint. These two factors are often intertwined and dictate the outcome of chemical transformations.
A Quantitative Look at Electronic Influence: Hammett Constants
The Hammett equation provides a powerful framework for quantifying the electronic effect of a substituent on a benzene ring.[1][2] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Alkoxy groups exhibit a dual electronic nature: they are electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+R or +M effect) by delocalizing a lone pair into the aromatic π-system.[3]
The standard Hammett constants for the methoxy and ethoxy groups in the meta (σm) and para (σp) positions are summarized below. The meta value is dominated by the inductive effect, while the para value represents the net result of both inductive and resonance effects.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| Methoxy (-OCH₃) | -0.268 | +0.115 |
| Ethoxy (-OC₂H₅) | -0.25 | +0.015 |
| (Data sourced from Wikipedia's compilation of Hammett constants)[4] |
Key Insights from the Data:
-
Para Position: Both groups are strong electron-donating groups in the para position, as indicated by their negative σp values. This is because the resonance effect, which pushes electron density into the ring, overwhelmingly dominates the inductive effect. Notably, the methoxy group is a slightly stronger electron-donating group than the ethoxy group (a more negative σp value).
-
Meta Position: In the meta position, where the resonance effect is not operative, both groups are electron-withdrawing, as shown by their positive σm values. Here, the greater electron-releasing nature of the ethyl group (compared to methyl) reduces the net inductive withdrawal of the ethoxy group, making it significantly less electron-withdrawing than the methoxy group from the meta position.
Caption: Resonance delocalization increases electron density at the ortho and para positions.
Steric Hindrance: The Role of Size
The most apparent difference between an ethoxy and a methoxy group is physical size. The ethyl group is larger and more conformationally flexible than the methyl group. This seemingly minor difference can have significant consequences.
-
Steric Hindrance: The bulkier ethoxy group can impede the approach of reagents to adjacent sites on the aromatic ring (the ortho positions) or to the benzylic position of the cyanomethyl group.[5] This effect is critical in reactions where the transition state is sterically demanding.
Caption: Visual comparison of the relative steric bulk of methoxy and ethoxy groups.
Comparative Reactivity in Key Synthetic Transformations
The interplay of electronic and steric effects leads to predictable differences in reactivity in common synthetic applications of phenylacetonitriles.
Acidity of Benzylic Protons and α-Alkylation
A cornerstone of phenylacetonitrile chemistry is the deprotonation of the benzylic carbon to form a resonance-stabilized carbanion, which can then act as a nucleophile in C-C bond-forming reactions like alkylations.
-
Causality: The stability of the benzylic carbanion is key. Electron-withdrawing groups on the phenyl ring stabilize this negative charge, increasing the acidity of the benzylic protons. Conversely, electron-donating groups destabilize the carbanion and decrease acidity.
-
Comparative Analysis: Based on the Hammett constants (σp = -0.268 for -OCH₃ vs. -0.25 for -OC₂H₅), the methoxy group is slightly more electron-donating than the ethoxy group.[4] This would suggest that the benzylic protons of 4-methoxyphenylacetonitrile are marginally less acidic than those of 4-ethoxyphenylacetonitrile. Consequently, under identical conditions, the ethoxy derivative might undergo deprotonation slightly faster. However, this electronic difference is minimal, and in many practical scenarios, the reaction kinetics may be indistinguishable or influenced more by other factors like solubility or the steric bulk of the base used.
This protocol provides a framework for a head-to-head comparison of the two substrates in a standard alkylation reaction.
Caption: Workflow for the comparative α-alkylation of alkoxy-phenylacetonitriles.
-
Reaction Setup: In two separate, flame-dried flasks under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 4-ethoxyphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool both solutions to -78 °C. To each flask, add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise over 10 minutes.
-
Anion Formation: Stir the resulting dark-colored solutions at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., iodomethane, 1.1 eq) to each flask.
-
Reaction Progression: Allow the reactions to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Workup: Quench the reactions by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layers with ethyl acetate.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixtures by GC-MS to determine the conversion and yield for each substrate.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The alkoxy groups are strongly activating, ortho, para-directing substituents for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.
-
Causality: The electron-donating resonance effect (+R) enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[5]
-
Comparative Analysis:
-
Rate: Since the methoxy group is a slightly stronger activating group (more negative σp), it is expected to promote EAS at a marginally faster rate than the ethoxy group.
-
Regioselectivity: The key difference lies in the ortho:para ratio of the products. The larger steric bulk of the ethoxy group will more significantly hinder the approach of the electrophile to the ortho positions. Therefore, reactions with 4-ethoxyphenylacetonitrile are expected to yield a higher proportion of the para-substituted product (relative to the ortho products) compared to reactions with 4-methoxyphenylacetonitrile. This effect can be synthetically useful for improving regioselectivity.
-
Summary of Comparative Reactivity
| Feature / Reaction Type | Methoxy Phenylacetonitrile | Ethoxy Phenylacetonitrile | Rationale |
| Electronic Effect (para) | Slightly more electron-donating | Slightly less electron-donating | σp: -0.268 vs. -0.25[4] |
| Steric Hindrance | Lower | Higher | Ethyl group is larger than methyl. |
| Benzylic Proton Acidity | Marginally Lower | Marginally Higher | Weaker electron donation from -OEt stabilizes the carbanion slightly more. |
| α-Alkylation Rate | Potentially slightly slower | Potentially slightly faster | Dependent on the rate of deprotonation. Difference is likely minimal. |
| EAS Rate | Marginally Faster | Marginally Slower | Stronger activating effect of the -OCH₃ group. |
| EAS ortho:para Ratio | Higher ortho proportion | Lower ortho proportion | Increased steric hindrance from the -OEt group disfavors ortho attack. |
Conclusion and Strategic Recommendations
The choice between ethoxy- and methoxyphenylacetonitrile offers a subtle but potentially powerful tool for synthetic chemists. While their electronic properties are very similar, leading to comparable reactivity in many scenarios, the primary differentiator is the steric bulk of the ethoxy group.
-
For reactions involving the benzylic carbanion , the difference in reactivity is expected to be negligible in most cases. The choice can often be based on the cost and availability of the starting materials.
-
For electrophilic aromatic substitution , the ethoxy derivative is the superior choice when high selectivity for the para product (relative to ortho) is desired. The steric hindrance of the ethoxy group serves as a valuable "directing group" to minimize the formation of the often-undesired ortho isomer.
Ultimately, the optimal choice depends on the specific transformation being performed. By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make more informed decisions, leading to improved reaction outcomes and more efficient synthetic routes.
References
-
SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Retrieved from [Link]
- BenchChem. (2025).
- Contreras, R. H., Biekofsky, R. R., De Kowalewski, D. G., Orendt, A. M., & Facelli, J. C. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry, 97(1), 91–93.
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Retrieved from [Link]
-
ResearchGate. (n.d.). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). Retrieved from [Link]
-
MSU Denver. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
PubMed. (2000). Relative steric size of SCH(3), OCH(3), and CH(3) groups from circular dichroism measurements. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Retrieved from [Link]
-
RSC Publishing. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. Retrieved from [Link]
-
IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
-
Duke Scholars. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, November 17). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Analysis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds.
The selection of an appropriate analytical method is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide will not only detail the experimental protocols but also delve into the scientific rationale behind the methodological choices, empowering the reader to make informed decisions for their specific analytical needs. The methodologies presented are designed to be robust and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8]
Understanding the Analyte: this compound
Before developing a separation method, understanding the physicochemical properties of the analyte is paramount. This compound is a substituted aromatic nitrile. Its structure, featuring a trifluoromethyl group and an ethoxy group on the phenyl ring, imparts a significant degree of hydrophobicity. The nitrile group provides some polarity. This balance of hydrophobic and polar characteristics makes reversed-phase HPLC an ideal analytical approach.
Method A: Rapid Isocratic Analysis for High-Throughput Screening
This method is designed for speed and efficiency, making it suitable for in-process control or high-throughput screening where a quick assessment of purity is required. The isocratic elution provides a stable baseline and straightforward operation.
Experimental Protocol: Method A
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in mobile phase |
Rationale for Parameter Selection:
-
C18 Column: The choice of a C18 stationary phase is based on the hydrophobic nature of the analyte. The octadecylsilane bonded phase provides strong hydrophobic interactions, leading to good retention and separation from less hydrophobic impurities.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic modifier in reversed-phase HPLC.[9] It offers good solvating power for the analyte and has a low UV cutoff, which is advantageous for UV detection. The 60:40 ratio with water provides a suitable elution strength to achieve a reasonable retention time for the main peak.
-
Isocratic Elution: For a relatively simple purity analysis where the impurities are expected to have significantly different polarities, an isocratic method is often sufficient and offers the benefits of faster run times and quicker column re-equilibration.[10]
-
Detection at 254 nm: The aromatic ring in the analyte provides strong UV absorbance. 254 nm is a common wavelength for the detection of aromatic compounds and is likely to provide good sensitivity for both the main component and potential impurities.
Method B: Gradient Elution for Enhanced Resolution of Closely Related Impurities
This method employs a gradient elution profile, which is particularly useful for separating impurities that are structurally very similar to the main peak. The changing mobile phase composition allows for a more comprehensive separation of a wider range of potential impurities.[11]
Experimental Protocol: Method B
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers alternative selectivity compared to a standard C18 column. The phenyl rings in the stationary phase can undergo pi-pi interactions with the aromatic ring of the analyte and its impurities, potentially resolving compounds that co-elute on a C18 column.
-
Gradient Elution: The gradient from 40% to 80% acetonitrile allows for the elution of a broader range of impurities with varying polarities. Less retained impurities will elute early in the run, while more hydrophobic impurities will be eluted as the organic content of the mobile phase increases.
-
0.1% Phosphoric Acid: The addition of a small amount of acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[12]
-
Detection at 220 nm: While 254 nm provides good sensitivity, monitoring at a lower wavelength like 220 nm can often detect a wider range of impurities, as many organic molecules have some absorbance in the lower UV region.
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical validation parameters. This data is illustrative and should be confirmed experimentally.
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Rationale for Difference |
| Retention Time (Main Peak) | ~ 5.2 min | ~ 10.8 min | Gradient elution generally leads to longer retention times for the main component. |
| Resolution (Critical Pair) | > 1.5 | > 2.0 | The gradient and alternative selectivity of the phenyl-hexyl column in Method B are expected to provide superior resolution of closely eluting impurities. |
| Theoretical Plates (Main Peak) | > 2000 | > 5000 | The smaller particle size of the column in Method B and the gradient elution contribute to higher column efficiency. |
| Tailing Factor (Main Peak) | < 1.2 | < 1.1 | The use of an acidic mobile phase in Method B often results in improved peak symmetry. |
| Run Time | 10 min | 25 min | The isocratic method is significantly faster due to the shorter elution time and no need for column re-equilibration after a gradient. |
Experimental Workflow & Logic
The development and comparison of these HPLC methods follow a logical progression, as illustrated in the diagrams below.
Caption: Experimental workflow for HPLC method comparison.
Caption: Logical relationship in selecting an HPLC method.
Conclusion and Recommendations
Both Method A and Method B are viable approaches for the purity analysis of this compound, but their suitability depends on the specific analytical objective.
-
Method A (Isocratic) is the recommended choice for routine quality control and high-throughput applications where speed is a critical factor and the impurity profile is well-characterized. Its simplicity and rapid run time make it a cost-effective solution for in-process monitoring.
-
Method B (Gradient) is the superior choice for method development, validation, and the analysis of samples with unknown or complex impurity profiles. The enhanced resolution provided by the gradient elution and the alternative selectivity of the phenyl-hexyl column ensure a more comprehensive separation and a higher degree of confidence in the purity assessment. This method is also more suitable for stability studies where the formation of new, closely related degradation products is possible.
Ultimately, the choice between an isocratic and a gradient method should be based on a risk assessment and the intended use of the analytical data. For regulatory submissions, a well-validated gradient method like Method B would generally be preferred due to its ability to provide a more complete picture of the sample's purity.
References
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures. [Link]
-
Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
International Journal of Applied Research in Science and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. A Sensitive Reverse Phase HPLC Method for Determination of Nimesulide and Its Impurities in Bulk Drug Manufacturing. [Link]
-
INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
PubMed. The analysis of nitrate in environmental samples by reversed-phase HPLC. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
- Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. The analysis of nitrate in environmental samples by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile was located. The following guidance is synthesized from data on structurally analogous compounds, including 4-(Trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive procedures and to ensure full compliance with local, regional, and national regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound belongs to a class of compounds that present a multi-faceted hazard profile. The trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, imparts specific chemical properties, while the nitrile group is associated with toxicological concerns. Based on analogous compounds, a comprehensive hazard profile can be anticipated.[1][2][3]
The primary hazards associated with trifluoromethyl-substituted phenylacetonitriles include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The presence of the nitrile group (CN) is of particular concern, as these compounds can release hydrogen cyanide upon hydrolysis or combustion.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent exposure through all potential routes—dermal, ocular, and respiratory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Spill Management Protocol: A Step-by-Step Response
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][5]
-
Collect and Containerize: Place the absorbed or collected material into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation.
-
Hazardous Waste Determination: Based on its anticipated toxicity and the presence of a halogen (fluorine), this compound must be classified as a hazardous waste.
-
Waste Segregation: It is critical to segregate this waste stream. Do not mix it with non-hazardous waste or other incompatible chemical waste. Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration.
Step-by-Step Disposal Procedure: From Benchtop to Final Disposition
The following protocol outlines the systematic procedure for the disposal of this compound.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated solvents, and disposable labware, in a dedicated and compatible waste container.
-
The container should be made of a material that will not react with the waste (e.g., glass or high-density polyethylene).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and volume of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[2]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (such as hydrogen fluoride) that may be produced.[4]
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
